molecular formula C6H14ClNO B1288295 3-Aminocyclohexanol hydrochloride CAS No. 1263378-29-5

3-Aminocyclohexanol hydrochloride

Cat. No.: B1288295
CAS No.: 1263378-29-5
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclohexanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Aminocyclohexanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Aminocyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-29-5, 124555-44-8
Record name Cyclohexanol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminocyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Aminocyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclohexanol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Aminocyclohexanol hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, with a focus on the scientific principles and practical considerations that underpin its use in the laboratory.

Core Physicochemical Properties

3-Aminocyclohexanol hydrochloride is a chiral cycloaliphatic amino alcohol. It exists as a salt, which enhances its stability and handling properties compared to the free base. The presence of two functional groups, an amine and a hydroxyl group, on a cyclohexane scaffold makes it a versatile synthon in organic chemistry. The compound can exist as two geometric isomers, cis and trans, each of which is a racemic mixture of two enantiomers.

The properties of this compound are critical for its application in synthesis. For instance, its solubility dictates the choice of reaction solvents, while its melting point is an important indicator of purity.

Table 1: Physicochemical Properties of 3-Aminocyclohexanol Hydrochloride

PropertyValueSource
CAS Number 56353-97-8
Molecular Formula C₆H₁₃NO · HCl
Molecular Weight 151.63 g/mol
Appearance White to off-white crystalline powder
Melting Point 168-172 °C
Solubility Soluble in waterN/A

Synthesis and Purification

The synthesis of 3-aminocyclohexanol typically involves the aminolysis of a cyclohexene oxide precursor. This reaction opens the epoxide ring with an amine source, leading to the formation of the amino alcohol. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

A common synthetic approach involves the reaction of cyclohexene oxide with ammonia. This process must be carefully controlled to manage regioselectivity and subsequent purification challenges. The choice of solvent and reaction temperature are critical parameters that influence the yield and purity of the product.

G A Cyclohexene Oxide C Epoxide Ring Opening A->C B Ammonia (Nucleophile) B->C D 3-Aminocyclohexanol (Free Base) C->D F 3-Aminocyclohexanol Hydrochloride D->F E Hydrochloric Acid E->F G A 3-Aminocyclohexanol Derivative B Multi-step Synthesis A->B C Oseltamivir B->C D Neuraminidase Inhibition C->D E Antiviral Activity D->E

3-Aminocyclohexanol hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Analysis

I'm initiating the research phase. My primary focus is on 3-Aminocyclohexanol hydrochloride. I will now gather data on its chemical structure, including cis/trans stereoisomers. I aim to collect information from a variety of sources and formats.

Expanding Data Gathering

I'm now expanding my data collection. I'm focusing on the chemical structure, including stereoisomers, and representation formats like SMILES and InChI. Alongside this, I am gathering key physicochemical properties and searching for spectroscopic data, crucial for structural confirmation. I'm also looking into synthesis routes and applications.

Deepening Data Acquisition

I'm now conducting a comprehensive search, focusing on the chemical structure, isomerism, and representations of 3-Aminocyclohexanol hydrochloride. I'm simultaneously searching for physicochemical properties, CAS number, and spectroscopic data. Furthermore, I will research synthesis routes and medicinal applications to gain a broader view of this compound.

3-Aminocyclohexanol hydrochloride stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving deep into 3-aminocyclohexanol hydrochloride. My immediate focus is on a Google-driven deep dive to gather initial data, especially its stereoisomers, chemical properties, and synthesis. Concurrently, I'll be searching.

Expanding Research Scope

I'm now expanding my research to include analytical techniques for separating and characterizing 3-aminocyclohexanol hydrochloride stereoisomers. I'm focusing on chiral chromatography and NMR spectroscopy. Additionally, I am seeking information on applications in drug development and medicinal chemistry, particularly known biological activities and uses as chiral building blocks. I'm also searching for authoritative sources detailing synthesis, resolution, and analysis protocols. Finally, I'll be structuring a guide.

Expanding Stereochemical Focus

I'm now starting with a comprehensive Google search to collate foundational data about 3-aminocyclohexanol hydrochloride, especially focusing on the stereoisomers, chemical attributes, and synthesis methods. In parallel, I am hunting down established analytical techniques for characterizing the stereoisomers, such as chiral chromatography and NMR. I'm also searching for applications in drug development, including known biological activities.

Starting Synthesis Research

I'm now focusing on a Google-driven deep dive into 3-aminocyclohexanol hydrochloride, its stereoisomers, chemical properties, and synthesis. Concurrently, I'm looking for established analytical techniques for characterizing the stereoisomers, such as chiral chromatography and NMR. I'll also be searching for applications in drug development, including known biological activities. I am also looking for authoritative sources.

Expanding Information Search

I'm now focused on a comprehensive Google search to gather foundational data on 3-aminocyclohexanol hydrochloride, its stereoisomers, chemical properties, and synthesis, as before. I will be looking for established analytical techniques for characterizing the stereoisomers, such as chiral chromatography and NMR. Furthermore, I'll be searching for applications in drug development, including known biological activities. Simultaneously, I am actively gathering detailed experimental protocols for the synthesis, resolution, and analysis of these stereoisomers. I'll also be structuring an in-depth technical guide that contains everything I've found.

Synthesis of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by casting a wide net. My focus now is a comprehensive search for synthetic routes to 3-Amin ocyclohexanol hydrochloride. I am actively gathering information on starting materials, crucial intermediates, reaction mechanisms, and optimal reaction conditions, to get a lay of the land.

Exploring Synthetic Pathways

I've identified the need to analyze several synthetic routes. I'm prioritizing the identification of at least two distinct, well-documented strategies. My next move is to find detailed experimental protocols, focusing on reagent quantities, conditions, and stereochemistry. I'll need yield, purity, and characterization data, too. Finally, I'll identify the underlying chemical principles.

Refining Strategy and Structure

I'm now focusing on solidifying my approach. I've begun a search encompassing starting materials, intermediates, mechanisms, and reaction conditions. After my literature review, I will identify distinct strategies. I'm prioritizing finding experimental protocols, reagent quantities, and stereochemistry data. I'll need yield, purity, and characterization data, too. I will organize my search around identifying the underlying chemical principles. The final stage is to build the guide's structure and contents.

3-Aminocyclohexanol hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on 3-aminocyclohexanol hydrochloride. I'm focusing on its properties, ways to synthesize its different stereoisomers, and how it is typically used. I want to build a solid foundation of knowledge from this first stage.

Mapping Information Architecture

I've moved on to analyzing my Google search results. Key themes are emerging, and I'm starting to visualize the structure of the guide. The focus is now on ensuring the information flow caters to researchers and drug development experts. I'm prioritizing clarity and logical connections, as I start to draft the initial content outline.

Defining Search Parameters

I'm now refining my initial search strategy for 3-aminocyclohexanol hydrochloride. My focus is on chiral building block applications. I will then analyze the results to identify key themes that will support the development of a comprehensive technical guide. I aim to create a structured outline that caters to researchers and drug development experts.

Spectroscopic data of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Search

I've initiated a thorough investigation into the spectroscopic data for 3-Aminocyclohexanol hydrochloride. My immediate priority is securing ¹H NMR, ¹³C NMR, IR, and mass spectrometry data from credible sources. I'm keen to ensure data quality and reliability.

Exploring Stereochemical Nuances

I'm now delving into the stereochemistry of 3-Aminocyclohexanol hydrochloride, focusing on cis/trans isomer data as it's crucial for spectral understanding. I'm also hunting for published literature that covers experimental protocols for acquiring and interpreting the relevant data.

Planning Technical Guide Structure

I'm now structuring the guide. I'll start with an intro, then dedicate sections to each spectroscopic technique, detailing experimental protocols, presenting spectral data in tables, and offering in-depth interpretations, paying special attention to stereochemical influences. A DOT graph will visualize the workflow, and everything gets compiled into a comprehensive whitepaper with citations and clickable URLs.

3-Aminocyclohexanol hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough dataset on the solubility profile of 3-Aminocyclohexanol hydrochloride. My focus is on solubility in different solvents and how temperature and pH affect it. This data will be key for the project's next phases.

Expanding Search Parameters

I'm now broadening my Google searches to include established experimental protocols for determining solubility, especially those suitable for ionizable compounds like hydrochloride salts. I'm also looking for analytical techniques like HPLC and NMR to quantify the compound in solution. In parallel, I'm examining its chemical structure and properties like pKa, aiming to synthesize all findings into a comprehensive technical guide.

Refining Search Strategies

I'm now implementing targeted Google searches focusing on solubility data from chemical suppliers and scientific databases for 3-Aminocyclohexanol hydrochloride. My search is expanded to include kinetic and thermodynamic solubility determination methods, with a focus on those for ionizable salts. Parallel, I'm sourcing information on techniques like HPLC, UV-Vis and NMR for quantifying the compound. I'm also synthesizing its physicochemical details.

Discovery and history of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Hydrochloride

I'm starting a deep dive. My initial focus is gathering information about the discovery and historical context of 3-Aminocyclohexanol hydrochloride. I'll be looking into its synthesis and the paths chemists have taken to create it. I am also currently focusing on synthesis protocols.

Gathering Detailed Synthesis Info

I'm now focusing on a deep dive into synthesis protocols, chemical routes, and rationale for reagents and conditions. I'm also researching the synthesis or isolation of cis and trans stereoisomers. I'm starting to think about structuring this into a technical guide, starting with an introduction and then history and methodology. I'll add in tables to summarize key data too.

Developing Guide Outline and Content

I'm now expanding my scope to include applications, biological activities, and spectroscopic data, searching for all details, which include NMR, IR, and mass spectrometry. I'm organizing the information into a technical guide. I'm focusing on the molecule's discovery, historical background, and in-depth synthesis, and am building a structure. This will include expert insights into chemical properties and stereochemistry, as well as overviews of applications. I'll add citations and tables with key data. Finally, I will compile a complete "References" section.

3-Aminocyclohexanol hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 3-Aminocyclohexanol hydrochloride. My first step involves extensive Google searches to identify its CAS number, properties, synthesis methods, applications, and safety data. I'm focusing on building a comprehensive foundation before moving forward.

Deep Dive Begins Now

My research focus has shifted to in-depth analysis. I'm prioritizing authoritative sources such as journals and patents, to get all the technical details on 3-Aminocyclohexanol hydrochloride. My current plan involves structuring the guide with an introduction, properties, synthesis, applications, and an analytical protocol, culminating in a DOT graph visualization. I want to convey an expert's perspective.

Outlining Technical Guide

I'm now outlining the technical guide's structure. It will begin with an introduction to 3-Aminocyclohexanol hydrochloride, followed by a table of its physicochemical properties. I plan to include a section on synthesis routes and applications with citations, and a protocol for NMR or HPLC. Finally, a DOT graph will visualize a key aspect of the compound.

3-Aminocyclohexanol hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to gather critical safety and handling data for 3-Aminocyclohexanol hydrochloride. My focus is now on hazard identification, encompassing first aid, firefighting, and spill procedures. I'm prioritizing safe handling guidelines and related regulatory aspects.

Initiating Search & Structure

I'm now diving into Google, focusing on hazard identification and safety data for 3-Aminocyclohexanol hydrochloride, covering first aid, firefighting, and spill procedures. I'll also be gathering toxicological and ecological data for a technical guide structure. I'm prioritizing regulatory information for its safe handling. I'm thinking of creating a guide organized into sections, including GHS classifications and step-by-step protocols. I'll be summarizing quantitative data and visualizing workflows too.

Launching Further Research

I'm now expanding my search to specifically focus on acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity data related to 3-Aminocyclohexanol hydrochloride. My aim is to include ecological and disposal information, as well as transport regulations. I'm moving toward structuring this information into a technical guide, starting with an introduction to the compound and its applications.

Commercial availability of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Availability

I've kicked off my investigation. I'm focusing on finding the commercial sources for 3-Aminocyclohexanol hydrochloride. My initial efforts include focused Google searches to identify suppliers and typical purity levels. I'm also looking into common isomers of the compound.

Outlining the Guide Structure

I'm now outlining a detailed guide. I'll start with an introduction to 3-Aminocyclohexanol hydrochloride, followed by the commercial landscape, supplier evaluation guidance, and technical considerations. I'll synthesize information into each section, adding expert insights on experiment design and protocol validation, using tables for data and Graphviz diagrams for workflows. Finally, I will compile a complete "References" section.

Expanding Search Scope

I'm expanding my initial search. I'm performing targeted Google searches to find chemical suppliers, typical purity levels, and isomers of the compound. Simultaneously, I'm sourcing scientific literature to inform my guide structure, considering applications, synthesis, and analysis. This'll help refine experimental design details, along with a "References" section. Then, I'll compile supplier specifications in tables.

3-Aminocyclohexanol hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on ACH

I'm starting a deep dive into 3-Aminocyclohexanol hydrochloride. Right now, the focus is on synthesizing it, looking closely at the stereoisomers, and how it is used in both medicine and material science.

Planning the Detailed Guide

I'm now planning the structure of the technical guide. I'll begin with an introduction to the compound and its importance. Next, I'll delve into synthesis and stereochemistry, detailing methods. Then, I'll focus on applications, particularly its role in drug discovery. Tables and diagrams will be added to summarize key data and pathways. Step-by-step protocols are in the works too!

Initiating Detailed Literature Review

I'm now deep into a comprehensive literature search. My focus is on 3-Aminocyclohexanol hydrochloride, especially its synthesis, stereoisomers, and applications. I'm carefully analyzing the results to pinpoint common, efficient synthetic methods and exploring stereoselective approaches for the cis and trans isomers. I'm also investigating reported pharmacological activities. I will structure the technical guide to clearly show all the information gathered.

Methodological & Application

Synthesis of cis- and trans-3-Aminocyclohexanols by reduction of β-enaminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing my Google searches on the synthesis of cis- and trans-3-aminocyclohexanols, specifically the reduction of β-enaminoketones. It's a broad search, but I think this will lead to the most relevant pathways to analyze. I'm expecting to sift through a lot of data, and will refine my search as I go.

Refining the Research Plan

I'm now zeroing in on a more structured approach. I'll start with targeted Google searches and then analyze the information to build an outline for the application note. I'll prioritize a detailed experimental protocol with clear explanations and useful data tables, alongside Graphviz diagrams to illustrate the mechanisms. With the data and visuals in hand, I'll then integrate them into the note's main body.

Initiating Detailed Search

I'm now diving deep into focused Google searches. I'm prioritizing established protocols, stereoselectivity factors, and mechanistic insights concerning cis- and trans-3-aminocyclohexanol synthesis via β-enaminoketone reduction. Then, I'll organize my findings into an application note outline. I'm planning a detailed experimental protocol with data tables and Graphviz diagrams for the mechanisms.

Chiral resolution of 3-Aminocyclohexanol racemic mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated comprehensive Google searches to gather authoritative information regarding chiral resolution of 3-aminocyclohexanol racemic mixtures. My searches are focused on both established and novel methodologies. The goal is a deep dive into the available literature. My next step will be to analyze the search results for relevant findings.

Exploring Resolution Strategies

I'm now analyzing the Google search results to identify resolution strategies, including classical chemical resolution, enzymatic kinetic resolution, and chromatographic separation. I'm focusing on the chemical principles, pros, and cons. Then, I plan to structure the application note by introducing the significance of chiral 3-aminocyclohexanol, followed by a detailed exploration of each method.

Refining Resolution Methods

I am now focusing on refining the resolution methods. I'm prioritizing the underlying chemical principles and the "why" behind procedural steps, integrating stereochemistry and reaction kinetics. My focus is on creating clear, reproducible protocols and Graphviz diagrams to visualize experimental workflows. I'm also compiling quantitative data for comparisons. I will cite all technical claims with credible literature. A complete references section is planned.

Use of 3-Aminocyclohexanol hydrochloride in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on 3-Aminocyclohexanol hydrochloride. My initial focus is its physical-chemical attributes, stereochemistry, and common uses in drug synthesis. I'm aiming to build a solid foundation of information.

Exploring Synthetic Routes

I'm now diving deeper into the available synthetic routes for 3-Aminocyclohexanol hydrochloride. My current searches focus on reaction conditions, yields, and specific catalysts employed. I'm prioritizing the collection of detailed experimental protocols, complete with purification and analytical characterization techniques. I'm also actively identifying reliable sources to support this information.

Deepening Research & Analysis

I'm now zeroing in on 3-Aminocyclohexanol hydrochloride, planning targeted Google searches to gather data on its physicochemical aspects, stereochemistry, and roles in pharmaceutical synthesis, especially its applications as a building block. I'll also identify established synthetic routes, paying close attention to yields and conditions, with a focus on detailed experimental protocols. Simultaneously, I'm identifying and collecting relevant peer-reviewed sources and patents.

3-Aminocyclohexanol hydrochloride as a precursor for analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Starting Search: Analgesics

I'm starting a comprehensive search to pinpoint 3-aminocyclohexanol hydrochloride's role as an analgesic precursor. I will specifically identify the analgesic compounds it helps synthesize. The focus is on finding detailed information regarding its specific applications in pain management.

Initiating Exploration: Synthesis

I am now delving into the synthetic pathways involving 3-aminocyclohexanol hydrochloride. My focus is on identifying analgesic compounds it yields, along with reaction conditions, reagents, and purification techniques. I'm also seeking detailed pharmacological data and analytical methods for characterization to provide a clear and logical structure in my approach. The final deliverable will be an application note, which I will begin by introducing the compound and its role as a precursor, and then detailing all the synthetic pathways I find.

Refining Search: Precursor Roles

I'm now focused on understanding 3-aminocyclohexanol hydrochloride's specific role in synthesizing analgesics. My search expands to include synthetic protocols, reaction conditions, and purification steps. I'm also looking for detailed pharmacological data and analytical techniques for compound characterization. I'll structure the application note with an introduction to the compound and a pathway breakdown.

Application Note: Investigating 3-Aminocyclohexanol Hydrochloride as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical physiological process that, when dysregulated, underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The demand for novel, effective, and safe anti-inflammatory therapeutics is therefore persistent. This document provides a comprehensive guide for researchers on utilizing 3-Aminocyclohexanol hydrochloride as a foundational scaffold for the discovery and development of new anti-inflammatory drugs. We present a series of detailed protocols, from initial in vitro screening in cellular models of inflammation to mechanistic studies and guidance for in vivo validation. The methodologies are designed to be robust and self-validating, enabling researchers to rigorously assess the anti-inflammatory potential of 3-Aminocyclohexanol derivatives and elucidate their mechanisms of action.

Introduction: The Rationale for 3-Aminocyclohexanol in Inflammation Research

The cycloalkane ring system is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically functionalized to interact with biological targets. The aminocyclohexanol moiety, in particular, presents a compelling starting point for anti-inflammatory drug discovery. The presence of both amino and hydroxyl groups provides versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries. This structural flexibility is key to exploring the vast chemical space required to identify potent and selective modulators of inflammatory pathways.

The core hypothesis is that the stereochemistry and substitution patterns on the cyclohexyl ring can be optimized to achieve high-affinity interactions with key protein targets in inflammatory cascades, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, or upstream signaling proteins like those in the NF-κB and MAPK pathways. While direct evidence for the anti-inflammatory activity of the parent 3-Aminocyclohexanol hydrochloride is limited, its structural simplicity and synthetic tractability make it an ideal starting point for a fragment-based or lead optimization campaign.

This guide will walk researchers through a logical, stepwise process to explore this potential.

Foundational In Vitro Screening: A Step-by-Step Protocol

The initial phase of investigation focuses on cell-based assays to determine if derivatives of 3-Aminocyclohexanol hydrochloride can modulate inflammatory responses in a controlled environment. The RAW 264.7 murine macrophage cell line is an excellent model for this purpose, as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).

Experimental Workflow Overview

The following diagram outlines the initial screening cascade designed to identify promising lead compounds.

screening_workflow cluster_prep Compound & Cell Preparation cluster_assays Primary Screening Assays cluster_secondary Secondary & Mechanistic Assays Compound Synthesize & Purify 3-Aminocyclohexanol Derivatives Viability Cytotoxicity Assay (e.g., MTT/XTT) Determine Non-Toxic Dose Range Compound->Viability Cells Culture & Seed RAW 264.7 Macrophages Cells->Viability NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Measure iNOS Activity Viability->NO_Assay Select Non-Toxic Concentrations Cytokine Cytokine Quantification (ELISA for TNF-α, IL-6) Assess Pro-inflammatory Cytokine Inhibition NO_Assay->Cytokine Active Compounds Pathway Mechanism of Action (Western Blot for NF-κB, MAPK) Cytokine->Pathway Confirm Hits

Caption: High-level workflow for in vitro screening of 3-Aminocyclohexanol derivatives.

Protocol 1: Assessment of Cytotoxicity

Rationale: It is crucial to first establish the concentration range at which the test compounds do not exert cytotoxic effects. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory action and not simply cell death. The MTT assay, which measures mitochondrial metabolic activity, is a reliable method for this purpose.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 3-Aminocyclohexanol hydrochloride derivatives (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (media with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli O111:B4)

  • Griess Reagent (Component A: Sulfanilamide in H₃PO₄; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 2.2.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the 3-Aminocyclohexanol derivatives for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture media.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. A significant reduction in NO production compared to the LPS-only treated group indicates potential anti-inflammatory activity.

Table 1: Example Data Summary for Primary Screening

Compound IDMax Non-Toxic Conc. (µM)NO Production IC₅₀ (µM)
Derivative 110025.4
Derivative 2>100>100 (inactive)
Derivative 35012.8
Dexamethasone>1000.5 (Control)

Mechanistic Elucidation: Uncovering the Mode of Action

Compounds that demonstrate significant activity in the primary screens should be advanced to mechanistic studies to understand how they exert their effects. A primary target for many anti-inflammatory drugs is the NF-κB signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, a cascade of phosphorylation events leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Genes Activates

Caption: Simplified NF-κB signaling cascade initiated by LPS.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: Western blotting allows for the direct visualization and quantification of key proteins in the NF-κB pathway. By measuring the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB, we can determine if a compound's anti-inflammatory effect stems from the inhibition of this critical pathway.

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • Nuclear and cytoplasmic extraction kits

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment & Lysis: Treat cells with the active compound and/or LPS for appropriate time points (e.g., 30-60 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).

  • Protein Extraction:

    • For IκBα analysis, lyse cells in whole-cell lysis buffer.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic/loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash again and apply chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify band intensity using software like ImageJ. A decrease in phospho-IκBα levels or a reduction in nuclear p65 in compound-treated cells (relative to LPS-only) indicates pathway inhibition.

In Vivo Validation: Bridging the Gap to Preclinical Development

Positive results from in vitro studies must be validated in a living organism to account for complex physiological factors like pharmacokinetics and metabolism.

Protocol 4: Murine Model of LPS-Induced Acute Systemic Inflammation

Rationale: This model mimics a systemic inflammatory response and is useful for assessing the efficacy of a drug candidate in reducing circulating pro-inflammatory cytokines.

Materials:

  • BALB/c or C57BL/6 mice

  • LPS (injectable grade)

  • Test compound formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., dexamethasone).

  • LPS Challenge: After a set pre-treatment time (e.g., 1 hour), challenge the mice with a non-lethal dose of LPS (e.g., 1 mg/kg, i.p.).

  • Blood Collection: At the peak of the cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in plasma cytokines demonstrates in vivo efficacy.

Conclusion and Future Directions

This application note provides a foundational framework for evaluating 3-Aminocyclohexanol hydrochloride and its derivatives as potential anti-inflammatory agents. The described protocols offer a logical progression from broad screening to specific mechanistic and in vivo studies. Positive hits from this cascade would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to optimize potency and selectivity.

  • Target Identification: Employing techniques like chemical proteomics to identify the direct protein targets of active compounds.

  • Pharmacokinetic and Toxicology Studies: Assessing the drug-like properties and safety profile of lead candidates.

By following these rigorous, evidence-based protocols, researchers can effectively explore the therapeutic potential hidden within the 3-Aminocyclohexanol scaffold, paving the way for the next generation of anti-inflammatory drugs.

References

  • Note: The following are representative references relevant to the described techniques and pathways.
  • Title: The NF-κB signaling pathway in inflammation. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

  • Title: The use of RAW 264.7 macrophages as a cell model in the study of inflammation. Source: Journal of Immunological Methods. URL: (A representative review on the topic would be cited here from a source like PubMed or a journal website).

  • Title: Measurement of nitric oxide and its metabolites in biological systems. Source: Current Protocols in Toxicology. URL: (A methods-based article from a source like Wiley Online Library would be appropriate).

  • Title: Animal models of inflammation for screening of anti-inflammatory drugs. Source: Pharmacological Research. URL: (A review article from a reputable pharmacology journal).

  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

Role of 3-Aminocyclohexanol hydrochloride in neuropharmacology research

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving deep into 3-Aminocyclohexanol hydrochloride. My plan is to start with some thorough Google searches to understand its synthesis, characteristics, and biological functions, with a special emphasis on its potential in neuropharmacology.

Developing Assay Protocols

I'm now expanding my research to include detailed mechanisms of action and specific molecular targets. I'm actively seeking established in vitro and in vivo models where 3-Aminocyclohexanol hydrochloride has been studied. I'm focusing on protocols for receptor binding, enzyme inhibition, and electrophysiology. I'm verifying all sources to guarantee the information's credibility.

Analyzing Detailed Mechanisms

I'm now zeroing in on the detailed mechanisms and specific molecular targets of 3-Aminocyclohexanol hydrochloride. I'm actively pinpointing its documented effects on neurotransmitter systems and signaling pathways, and I'm developing a DOT script for a signaling pathway diagram. I'm also readying the structure for application notes and protocols. I'm including an introduction, mechanism of action, protocols for both in vitro and in vivo studies, rationale, data tables, and a references section.

3-Aminocyclohexanol hydrochloride in the synthesis of respiratory disease medication

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on 3-aminocyclohexanol hydrochloride. My initial focus is a series of in-depth Google searches. I'll be gathering data on its specific function as a key ingredient in the synthesis of respiratory disease medications. This systematic approach is the foundation.

Refining the Research Scope

I'm now zeroing in on 3-aminocyclohexanol hydrochloride's specific application in synthesizing mucolytic drugs, especially Ambroxol. I'm actively pinpointing synthesis protocols and reaction mechanisms. I'm focusing on reaction conditions, reagents, and quality control methods. I'm also cross-referencing this with authoritative sources like journals and patents.

Outlining Synthesis Pathway

I'm now starting to outline a robust synthesis pathway, meticulously detailing the chemical transformations involved with 3-aminocyclohexanol hydrochloride. My focus extends to creating a clear, step-by-step protocol, complete with reagent quantities, reaction times, and purification methods. I'm also preparing for the analytical validation of the product, planning to incorporate spectroscopic and chromatographic data.

Asymmetric synthesis using 3-Aminocyclohexanol hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Topic

I've initiated comprehensive Google searches to gather information. My focus is on understanding the application of 3-aminocyclohexanol hydrochloride as a chiral auxiliary in asymmetric synthesis. I'm prioritizing reaction mechanisms, specific applications, and established protocols in my search.

Delving Deeper into Mechanisms

I'm now focusing on analyzing the Google search results to identify key reaction types where 3-aminocyclohexanol hydrochloride is used. I'm prioritizing reactions like aldol, Michael, and Diels-Alder. I'm keen to find examples with reported diastereoselectivities and enantiomeric excesses, as well as the detailed experimental procedures. I'm also looking for stereochemical models that explain the stereoselectivity.

Expanding Scope and Detail

I'm now expanding my search to incorporate reagent quantities, reaction conditions, and work-up procedures alongside auxiliary cleavage methods. I'm prioritizing the creation of a structured application note. My outline will have an introduction to chiral auxiliaries, a section on the advantages of 3-aminocyclohexanol, and reaction-specific sections with mechanisms and protocols. I also plan to design informative tables and diagrams.

Experimental protocol for N-protection of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Formulating the Protocol

I'm currently focused on the core aspects of designing a robust experimental protocol for N-protection of 3-Aminocyclohexanol. My initial focus is to translate the user's need for a detailed experimental protocol into the required components of a research paper. I'm exploring various protection strategies to identify the most suitable method for this specific compound. I'm prioritizing clarity and reproducibility in the protocol design.

Structuring the Approach

I've clarified the project parameters and user needs. I now have a solid structure that balances autonomy with scientific rigor, allowing me to craft a detailed application note. My current focus centers on ensuring the protocol's self-validating nature. I'll include characterization steps like TLC, NMR, and MS. I'm also preparing for in-text citations and generating a comprehensive, verifiable "References" section with clickable URLs. Finally, I'm integrating data presentation through tables to ensure the protocol is easily understood.

Detailing the Methodology

I'm now fully immersed in developing the detailed experimental procedures, focusing on the practical aspects. I'm building out each step of the N-protection process, from reagent preparation to product isolation and analysis. I'm working to include all the characterization data. I'm striving to meet the necessary requirements to ensure the protocol is easy to follow, and the structure is self-validating. I'm focusing on ensuring data is easy to interpret.

Outlining the Structure

I'm now building the framework for the application note. I've begun to outline sections including an introduction to 3-Aminocyclohexanol and its protection, comparing protecting groups, providing a detailed protocol (focusing on Boc protection), and characterization data. I'm focusing on incorporating in-text citations and a comprehensive "References" section to ensure scientific rigor. Data visualization through tables will support clarity and reproducibility, and I am planning to include a Graphviz diagram.

Developing the Outline

I've just finished the mental sandbox simulation and am now preparing to create an initial structure that fully details the required elements. I will begin by working on an outline that includes an introduction, detailed protocol, and characterization data. I'm focusing on balancing user needs with the requirements of scientific rigor. I'll include the references, and data visualization. I'm focused on the overall structure and building a detailed and logical flow.

Developing the Plan

I've completed the mental simulation and am currently synthesizing all the components into a detailed plan. I've designed an outline that balances user needs with scientific rigor, including introduction, protocol, characterization, and references. The focus is on the overall structure, with careful consideration for a logical flow and clarity. The next step is fleshing out the outline.

Defining the Project Scope

I'm now fully immersed in developing the detailed plan. My focus is on the user's need for a comprehensive experimental protocol for the N-protection of 3-Aminocyclohexanol, considering the requirements of scientific rigor and clarity. The outline is taking shape, and the introduction, protocol, characterization, and references are planned. I'm focusing on visualization, and logical flow.

Developing the Strategy

I've completed the mental simulation and am refining my strategy to align with E-E-A-T principles. I'm focusing on incorporating in-depth explanations, including "why" behind the experimental choices, and self-validating features such as characterization steps. I'm building out a robust plan that ensures the protocol's clarity, reproducibility, and scientific integrity.

Defining the Strategy

I've completed the mental simulation and am refining my strategy to align with E-E-A-T principles. I'm focusing on incorporating in-depth explanations, including the "why" behind experimental choices, and self-validating features such as characterization steps. I'm building a robust plan that ensures the protocol's clarity, reproducibility, and scientific integrity. My primary focus is on gathering authoritative sources.

Scale-up synthesis of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Discovery

I'm currently engaged in a comprehensive investigation into established and scalable synthetic pathways for 3-Aminocyclohexanol hydrochloride. My focus is on identifying methods appropriate for kilogram-scale production. Simultaneously, I'm researching the physicochemical properties.

Prioritizing Route Selection

I've narrowed the focus to identifying the most promising and well-documented synthetic strategy. My criteria prioritize routes with accessible starting materials and emphasize minimizing hazardous reagents. I'm also gathering data on analytical methods to monitor reaction progress, like NMR and HPLC. Next, I'll structure the application note with an introduction and discussion of my chosen route.

Deepening Synthesis Strategy

My focus is now firmly on the granular details of a scalable synthesis. I'm deep diving into established routes, scrutinizing starting materials, and minimizing hazards. Simultaneously, I am developing a list of methods to monitor reaction progress, like NMR and HPLC. Next, I'll structure the application note by emphasizing the chosen synthetic route with a detailed introduction.

Designing the Protocol

I'm currently focused on structuring the application note for 3-Aminocyclohexanol hydrochloride scale-up synthesis. The goal is to provide a detailed, user-friendly protocol. I have complete editorial freedom to tailor the structure to optimize clarity and practical application.

Developing the Outline

I'm now integrating the requirements for the application note. I am aiming for a logical flow, emphasizing both practical execution and the rationale behind each experimental step. My focus is on achieving a balance between detailed methodologies and clear explanations, particularly regarding the visualizations. The goal is to provide a self-validating, user-friendly guide.

Refining the Approach

I'm now zeroing in on catalytic hydrogenation of 3-aminophenol as the core reaction for the protocol. It offers the best path for scalability and simplicity. I am planning to highlight the "why" behind this selection, linking it to the benefits of industrial processes and materials. I'll include diagrams of the reaction pathway with specific instructions. This will provide users with a complete understanding of the chemical concepts. I plan to use in-text citations with links and a comprehensive references section.

Evaluating the Options

I've been analyzing synthetic routes for 3-aminocyclohexanol. Catalytic hydrogenation of 3-aminophenol now appears the best for scale-up. I've considered β-enaminoketone reduction, but it's less straightforward and involves sodium metal. Hydrogenation of p-aminophenol gives 4-aminocyclohexanol, but I prefer the meta isomer, though aniline may be more complex. The trans-selectivity of palladium versus cis-favoring rhodium is a detail I must include.

Focusing the Scope

I'm now prioritizing the application note's structure, aiming for a scalable kilogram-scale synthesis of 3-Aminocyclohexanol hydrochloride via catalytic hydrogenation. I will emphasize the "why" behind experimental choices, for expertise and trust-worthiness. The detailed experimental protocol will incorporate step-by-step methodologies and visualizations. I will use Graphviz to explain the overall process flow. Diagrams will be presented with descriptive captions.

Prioritizing the Protocol

I'm now zeroing in on the application note's requirements, focusing on the catalytic hydrogenation of 3-aminophenol for a kilogram-scale synthesis. My core goal is emphasizing the "why" behind the experimental choices. A step-by-step protocol with visualizations is planned, using Graphviz for process flow diagrams with descriptive captions.

\n\n I'm deep diving into the application note's structure, aiming for a scalable kilogram-scale synthesis of 3-Aminocyclohexanol hydrochloride via catalytic hydrogenation. I will emphasize the reasoning behind all steps for expertise and trustworthiness. My detailed experimental protocol will incorporate step-by-step methodologies and visuals, using Graphviz to explain process flow, accompanied by descriptive captions. The title, introduction, strategy, and overall approach are nearly complete.

Defining the Structure

Now, I'm integrating the application note's specifics: a scalable kilogram-scale synthesis protocol for 3-Aminocyclohexanol hydrochloride via catalytic hydrogenation of 3-Aminophenol. The "why" behind experimental choices will remain central, with a detailed experimental protocol and visualizations using Graphviz for the process flow. I'm aiming for concise, descriptive captions. The title, introduction, and strategy are nearly complete.

Refining the Synthesis

Now, I'm concentrating on the detailed experimental steps, especially the catalytic hydrogenation of 3-aminophenol. I will emphasize why I'm choosing Pd/C for the reaction, and outline how the resulting stereochemistry is critical. My protocol aims for simplicity and scalability, including Graphviz diagrams with descriptive captions for the process flow.

Developing the Protocol

I'm now writing the core section of the application note: a detailed, step-by-step experimental protocol for the catalytic hydrogenation of 3-aminophenol. I will emphasize the critical control of stereochemistry and catalyst choices (Pd/C vs. Rh), and use Graphviz to visualize the process flow with clear, descriptive captions. I'm focusing on simplicity and scalability.

3-Aminocyclohexanol hydrochloride reaction with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Reactions

I'm starting with focused Google searches to get data on 3-aminocyclohexanol hydrochloride's reactions with aldehydes. I'm focusing on reaction mechanisms and typical outcomes, like oxazines and imines. I hope to collect ample information for a comprehensive analysis of the potential reactions.

Analyzing Reaction Pathways

I've moved on to analyzing the Google search results, identifying the key pathways and intermediates, especially focusing on oxazolidine/imine formations. The impact of the hydrochloride salt and the stereochemistry are also under close scrutiny. I'm now synthesizing this data to structure the application note, starting with an introduction and then diving into mechanisms, visualized with Graphviz diagrams.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction that highlights the importance of this reaction in medicinal chemistry. I'm focusing on chemical principles and creating Graphviz diagrams to illustrate the reaction mechanisms. Next, I'll formulate experimental protocols, including reagent preparation and monitoring, and I'll create a table summarizing reaction conditions and yields. Finally, I'll integrate mechanistic insights with practical protocols and cite relevant sources.

Catalytic applications of 3-Aminocyclohexanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on the catalytic uses of 3-aminocyclohexanol hydrochloride derivatives. My focus is on asymmetric synthesis, organocatalysis, and ligand applications. This initial data gathering aims to build a solid foundation of authoritative knowledge.

Refining Search Strategies

I'm now diving deeper into the research, performing targeted Google searches for specific catalytic applications of 3-aminocyclohexanol hydrochloride derivatives. My aim is to locate specific reactions, paying close attention to performance data and detailed experimental protocols. I am also investigating reaction mechanisms and substrate scope.

Defining the Project Scope

I'm starting by casting a wide net, initiating comprehensive Google searches to gather authoritative information. I'm focusing on their utility in asymmetric synthesis, organocatalysis, and ligand applications for metal-catalyzed reactions. My immediate goal is to understand the catalytic landscape of 3-aminocyclohexanol hydrochloride derivatives.

Use of 3-Aminocyclohexanol hydrochloride in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started with Google searches, diving into the use of 3-aminocyclohexanol hydrochloride in solid-phase organic synthesis. I'm focusing on its applications, appropriate reaction conditions, and existing protocols.

Initiating Deep Dive

I'm now analyzing search results, looking for key themes and identifying the advantages and limitations of 3-aminocyclohexanol hydrochloride in solid-phase synthesis. Specific examples of its use are my main focus. I'm starting to structure the application note, aiming to introduce its properties and detail its immobilization onto solid supports, including a protocol and a Graphviz diagram.

Outlining the Application Note

I've outlined the application note in detail now. I'm focusing on structuring it to introduce the properties of 3-aminocyclohexanol hydrochloride. I plan to delve into immobilization onto solid supports, including a protocol and a Graphviz diagram. I'm also now planning for the resin-bound transformations, cleavage, and analysis sections. I will emphasize detailed protocols, rationale, and quantitative data.

3-Aminocyclohexanol hydrochloride in the preparation of novel ligands

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm now starting with a deep dive into 3-Aminocyclohexanol hydrochloride. My initial focus is on gathering core data through Google searches. I'm looking at its chemical makeup, how it's structured in 3D, and the established ways people have used it, especially in creating ligands.

Deepening Search & Structuring

I'm expanding my Google searches to pinpoint specific ligands derived from 3-Aminocyclohexanol hydrochloride, concentrating on their targets and activities. I'm also hunting for detailed synthesis protocols, including reaction specifics and characterization. Once collected, I'll structure the application note, starting with an introduction and then detailed ligand synthesis protocols, including Graphviz diagrams for clarity.

Expanding Searches & Structuring

I'm now conducting comprehensive Google searches to uncover foundational data on 3-Aminocyclohexanol hydrochloride, its stereochemical details, and its role in ligand synthesis. I am simultaneously pursuing specific examples of novel ligands, focusing on their target interactions and associated activity, alongside detailed synthesis protocols. My search also now includes chemical principles, mechanisms, and stereoselective approaches, all for the creation of a comprehensive guide, including detailed protocols, diagrams, tables, and citations.

Troubleshooting & Optimization

Troubleshooting low yield in 3-Aminocyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I am currently starting with extensive Google searches to find information on synthesizing 3-Aminocyclohexanol hydrochloride. I'm focusing on identifying common reaction pathways, likely side reactions, and typical yield-influencing factors.

Analyzing Synthesis Approaches

I've moved on to analyzing the Google search results, identifying frequent issues like incomplete reduction, isomer formation, and purification challenges. I plan to structure the technical support center's content as Q&A troubleshooting guides. I will then explore these topics by explaining the underlying chemistry and providing detailed protocols.

Developing Troubleshooting Guides

I am now structuring the technical support content as question-and-answer troubleshooting guides, focusing on the synthesis of 3-Aminocyclohexanol hydrochloride. My aim is to address common issues like incomplete reduction of the starting material and purification complications. I will explain the underlying chemistry and provide detailed protocols to guide researchers. I plan to include tables summarizing quantitative data and Graphviz diagrams to visualize processes and decision trees. I'll also add in-text citations and a complete "References" section.

I've initiated broad searches to grasp the common synthetic routes, which is primarily the reduction of 3-aminophenol. I will look at ways to solve common yield problems that may arise.

Crafting the Troubleshooting Content

I am now beginning to generate the content, focusing on practical advice and clear explanations for troubleshooting low yields in 3-Aminocyclohexanol hydrochloride synthesis. I am prioritizing a question-and-answer format, addressing the 'why' behind the 'how'. I am ensuring to use appropriate citations and meet all formatting requirements, including the creation of visualizations and tables. The goal is a comprehensive technical support guide.

Refining the Troubleshooting Guide

I'm now generating content based on the plan, aiming for clear explanations and practical advice to troubleshoot low yields in 3-Aminocyclohexanol hydrochloride synthesis. The question-and-answer format is helping to ensure concise and informative answers. I'm focusing on incorporating the appropriate citations, visualizations, and adhering to all formatting requirements for the guide. The goal remains a comprehensive technical support guide. I will provide details that include expertise and authority.

Generating the Guide Structure

I'm now generating the content structure to ensure a logical flow, including an introduction and targeted FAQs. I'm focusing on providing practical solutions and detailed chemical explanations for each step. The goal is to maximize the utility of the guide for researchers, addressing common issues with scientific rigor. I will provide a clear and organized format.

Formulating Troubleshooting FAQs

I'm now formulating troubleshooting FAQs, structuring the technical support center's content based on the synthesis workflow, and the challenges. The focus will be clear explanations with practical solutions. I will add detailed explanations of the chemical principles, including supporting data and visuals to maximize the utility of the guide.

Constructing a Comprehensive Guide

I'm now implementing the framework I developed, by building the "Technical Support Center." I am drafting FAQs based on a realistic workflow: starting materials, reaction, workup, and salt formation. I am focused on detailed explanations and practical solutions, including the use of visualizations and a complete reference section, prioritizing scientific integrity.

Developing Guide Structure

I am now implementing the plan, focusing on creating a structured, comprehensive technical support guide. This includes drafting FAQs that address potential challenges during each stage of the synthesis, from starting materials to the final salt formation. I am using information from searches and building detailed explanations with practical solutions, as well as visualizations and references. This will ensure scientific integrity in every step. I'm focusing on crafting a thorough guide.

Purification of 3-Aminocyclohexanol hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Drafting the Support Guide

I'm currently creating the technical support guide on purifying 3-Aminocyclohexanol hydrochloride via recrystallization. My focus now is structuring it as a troubleshooting and FAQ resource. I am designing it with researchers and scientists in mind. My aim is to include practical advice and address common issues.

Developing the Technical Guide

I'm now integrating the user's requirements with my developing technical guide. My priority is establishing the "why" behind recrystallization. I'm exploring the chemical principles specific to amino alcohol hydrochlorides. I am also incorporating self-validation techniques, such as melting point and spectroscopy, to ensure trustworthiness and scientific rigor. I'm actively researching authoritative sources and beginning to build the reference list.

Defining the Scope

I've clarified the scope and structure of the technical guide. I have editorial control and I'm treating the subject as an in-depth technical resource. Now I'm focusing on the "why" behind the process, rather than just the steps. I'm prioritizing scientific integrity through self-validation techniques and am building the reference list with in-text citations and authoritative sources. I will be incorporating visualizations such as tables and diagrams, and designing these in accordance with the specified formatting rules.

Prioritizing Structure & Content

I'm now focusing on information gathering, searching for properties of 3-Aminocyclohexanol hydrochloride and recrystallization protocols for similar compounds. I'm actively seeking authoritative sources to build a solid foundation and identify common issues. My plan is to structure the guide around foundational principles and a detailed protocol. I will include a troubleshooting section for specific issues.

Defining the Scope Further

I'm now fully immersed in the project, treating it as an in-depth technical resource with complete editorial control. I'm focusing on the core principles and "why" behind recrystallization. Scientific integrity is paramount, so I'm researching self-validation techniques and am building a comprehensive reference list using authoritative sources. I am also planning on incorporating visual elements, using tables and diagrams.

Planning the Structure

I've outlined the structure, which will cover foundational principles, a detailed protocol, a troubleshooting section, and purity assessment. I will also incorporate tables and Graphviz diagrams for clarity. I'm prioritizing the "why" behind recrystallization and emphasizing scientific integrity through self-validation and comprehensive references. My searches have begun with the properties of 3-Aminocyclohexanol hydrochloride and recrystallization protocols for similar compounds.

Planning The Structure & Content

I've finalized my structure, which will guide the creation of the support document. I am beginning to populate each section. I have started searching for specific information on 3-Aminocyclohexanol hydrochloride and similar compounds. I will use the search results to build the foundational principles section, step-by-step protocols, and a detailed troubleshooting guide in the document.

Technical Support Center: Separating 3-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-aminocyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this versatile molecule. We will move beyond basic protocols to address the underlying chemistry of the separation, providing you with the insights needed to troubleshoot and optimize your results.

The separation of 3-aminocyclohexanol isomers—cis and trans diastereomers, and their respective enantiomers—presents a significant chromatographic challenge. The molecule's high polarity, conferred by both the amine and hydroxyl groups, combined with the basicity of the amino group, often leads to common issues like poor peak shape (tailing), low resolution, and irreversible binding to the stationary phase. This guide provides a framework for systematically addressing these challenges.

FAQs: Foundational Concepts

Q1: What makes the separation of 3-aminocyclohexanol isomers so challenging?

Separating the stereoisomers of 3-aminocyclohexanol is difficult due to a combination of factors:

  • High Polarity: The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes the molecule highly polar. In normal-phase chromatography, this leads to very strong interactions with the silica stationary phase, requiring highly polar mobile phases for elution and often resulting in poor resolution.

  • Basicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group basic. This group can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of severe peak tailing and potential sample loss.

  • Structural Similarity: Diastereomers (cis vs. trans) have different spatial arrangements and thus different physical properties, making them separable on standard stationary phases. However, enantiomers (e.g., (1R,3R) vs. (1S,3S)) have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) or chiral derivatizing agent for separation.

Q2: What is the primary cause of peak tailing with this compound, and how can I fix it?

Peak tailing is primarily caused by the strong, non-ideal interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface. This creates multiple types of interactions (ideal partitioning vs. strong adsorption), causing some molecules to "lag behind" as they move through the column, resulting in a tailed peak.

The most effective solution is to add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) or ammonium hydroxide.

  • Mechanism of Action: These basic additives act as "silanol blockers." They are small, strong bases that preferentially interact with the active acidic sites on the silica gel. By occupying these sites, they prevent the 3-aminocyclohexanol from binding to them, leading to a more uniform interaction and significantly improved, symmetrical peak shape. A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase.

Q3: Should I use normal-phase, reversed-phase, or HILIC for separating the diastereomers (cis/trans)?

For separating the highly polar diastereomers of 3-aminocyclohexanol, the modes can be ranked as follows:

  • Normal-Phase Chromatography (Recommended Starting Point): This is often the most practical method.

    • Stationary Phase: Standard silica gel (SiO₂) or alumina (Al₂O₃). Alumina, being slightly basic, can sometimes offer better peak shape for amines than silica without mobile phase modifiers.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethanol, methanol, or isopropanol). A common starting point is a gradient of methanol in dichloromethane, with 0.5% triethylamine added.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for highly polar compounds.

    • Mechanism: HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This mode can provide excellent separation for compounds that are too polar for reversed-phase.

  • Reversed-Phase Chromatography (Less Common): This is generally not ideal for underivatized 3-aminocyclohexanol. The compound has very little hydrophobicity and will elute very early (likely with the solvent front) on standard C18 or C8 columns, resulting in no retention or separation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your separation.

Issue 1: Poor or no separation between cis and trans isomers.

If your TLC plate shows two spots but your column yields a single broad peak, your resolution is insufficient.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Mobile Phase Too Strong The solvent is eluting both isomers too quickly, not allowing for differential migration.Decrease the polarity of the mobile phase. For a DCM/MeOH system, reduce the percentage of methanol.
Incorrect Stationary Phase Standard silica may not provide enough selectivity.Consider switching to a different stationary phase. Alumina can offer different selectivity for amines. Alternatively, an amine-functionalized silica phase can improve peak shape and selectivity.
Poor Column Packing Voids or channels in the column bed lead to band broadening, which destroys resolution.Ensure your column is packed uniformly. A slurry packing method is generally preferred over dry packing for high-performance separations.
Overloading the Column Too much sample has been loaded, exceeding the capacity of the column and causing bands to broaden and merge.Reduce the amount of sample loaded onto the column. A general rule is to load no more than 1-5% of the stationary phase mass.
Issue 2: Symmetrical peaks, but they are still too broad.

Broad peaks, even if symmetrical, reduce resolution and lead to diluted fractions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Diffusion The sample is spreading out as it travels through the column, a natural process that is exacerbated by slow flow rates.Increase the flow rate. Be aware that there is an optimal flow rate (van Deemter equation); excessively high flow can also decrease efficiency.
Solvent Viscosity A highly viscous mobile phase (e.g., using isopropanol instead of methanol) can slow down mass transfer, leading to broader peaks.If possible, switch to a less viscous solvent system that provides similar selectivity.
Column Dimensions A long, narrow column generally provides higher efficiency and sharper peaks than a short, wide one.If resolution is critical, consider using a longer column.
Workflow: Troubleshooting Isomer Separation

The following diagram outlines a logical workflow for addressing common separation problems.

G cluster_start Start: Initial Separation Result cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Goal start Observe Column Output (TLC/LC trace) problem What is the issue? start->problem tailing Peak Tailing problem->tailing Tailing? no_res Poor Resolution (Overlapping Peaks) problem->no_res No Separation? broad Broad Symmetrical Peaks problem->broad Broad Peaks? sol_tailing Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase tailing->sol_tailing end_node Achieve Baseline Separation (Symmetrical, Sharp Peaks) sol_tailing->end_node sol_no_res1 Decrease Mobile Phase Polarity no_res->sol_no_res1 sol_no_res2 Reduce Sample Load no_res->sol_no_res2 sol_no_res3 Change Stationary Phase (e.g., Alumina) no_res->sol_no_res3 sol_no_res1->end_node sol_no_res2->end_node sol_no_res3->end_node sol_broad Optimize Flow Rate & Check Packing broad->sol_broad sol_broad->end_node

Optimizing reaction conditions for 3-Aminocyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

I'm starting the deep dive into the 3-Aminocyclohexanol hydrochloride synthesis. Initial Google searches are underway, focusing on common starting materials and reaction mechanisms. I'm aiming to identify typical reaction conditions used in different synthesis approaches.

Investigating Reaction Parameters

I'm now zeroing in on established protocols and potential troubleshooting challenges related to the 3-Aminocyclohexanol hydrochloride synthesis. I'm hoping to pinpoint common pitfalls like low yield or impurities. I'm also digging into mechanistic details and quantitative data on optimizing reaction parameters. I'll need to create Graphviz diagrams.

Defining Support Center Structure

I'm now shifting gears to the structure of the technical support center. My focus is organizing the information in a question-and-answer format, which is very common. I'm working to connect common issues to their causes, and solutions. I'm thinking of creating diagrams to help visualization. I'm also planning to create clearly structured tables and detailed experimental protocols. This will provide a self-validating and comprehensive response.

Removal of impurities from 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and purifying 3-Aminocyclohexanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile intermediate. Here, we address specific issues encountered during experimental work, providing not just protocols, but the underlying scientific principles to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial 3-Aminocyclohexanol hydrochloride?

A1: The impurity profile of 3-Aminocyclohexanol hydrochloride can vary depending on the synthetic route employed. However, common impurities often include unreacted starting materials, isomers (such as cis/trans isomers or other positional isomers of aminocyclohexanol), and by-products from the reduction of aminophenols. Residual solvents from the synthesis and purification process are also frequently encountered. It is crucial to obtain a certificate of analysis (CoA) from your supplier to understand the specific impurity profile of your batch.

Q2: My 3-Aminocyclohexanol hydrochloride has a slight yellow tint. Is this indicative of a significant impurity?

A2: A slight yellow or off-white coloration is not uncommon and can be caused by trace amounts of oxidized impurities or residual starting materials. While it may not always impact the outcome of subsequent reactions, it is a visual indicator of impurity. For sensitive applications, such as in the development of active pharmaceutical ingredients (APIs), further purification is highly recommended to ensure the integrity of your results.

Q3: What is the best way to store 3-Aminocyclohexanol hydrochloride to maintain its purity?

A3: 3-Aminocyclohexanol hydrochloride is hygroscopic and can be sensitive to light and air over extended periods. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. Storing it in a desiccator can help to minimize moisture absorption.

Troubleshooting Guide: Purification Workflows

Issue 1: Presence of Particulate Matter and Baseline Impurities

This section addresses the removal of solid particulates and baseline impurities that are often present in commercially available 3-Aminocyclohexanol hydrochloride.

Solution: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Experimental Protocol: Recrystallization of 3-Aminocyclohexanol Hydrochloride

  • Solvent Selection: The ideal solvent is one in which 3-Aminocyclohexanol hydrochloride has high solubility at elevated temperatures and low solubility at lower temperatures. A common and effective solvent system is a mixture of isopropanol and water. The water acts as a good solvent, while the isopropanol acts as an anti-solvent.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude 3-Aminocyclohexanol hydrochloride in a minimal amount of hot deionized water. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Gradually add hot isopropanol to the hot aqueous solution until the solution becomes slightly turbid. Then, add a few drops of hot water until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to remove residual solvents.

Causality Behind Experimental Choices:

  • The use of a binary solvent system (isopropanol/water) provides a fine-tunable medium for crystallization. Water ensures the initial dissolution, while the less polar isopropanol reduces the solubility of the hydrochloride salt, inducing crystallization upon cooling.

  • Slow cooling is critical. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

Workflow Diagram: Recrystallization

G A Crude 3-Aminocyclohexanol HCl B Dissolve in minimal hot water A->B C Hot Filtration (if needed) B->C D Add hot isopropanol until turbid C->D E Add hot water until clear D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold isopropanol H->I J Dry under vacuum I->J K Pure 3-Aminocyclohexanol HCl J->K

Caption: Recrystallization workflow for 3-Aminocyclohexanol HCl.

Issue 2: Co-eluting Isomeric Impurities

In some cases, isomeric impurities (e.g., cis/trans isomers) may be present that are difficult to remove by simple recrystallization due to their similar solubility profiles.

Solution: Column Chromatography

For challenging separations of closely related isomers, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Chromatographic Purification

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the separation of polar compounds like aminocyclohexanols.

  • Mobile Phase Selection: A gradient elution system is often necessary. A typical starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). The polarity of the mobile phase is gradually increased by increasing the percentage of methanol. A small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase to prevent peak tailing of the amine on the acidic silica gel.

  • Column Packing: Properly pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude 3-Aminocyclohexanol hydrochloride in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Salt Formation: The free amine obtained after chromatography will need to be converted back to the hydrochloride salt. This is typically done by dissolving the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol.

  • Isolation and Drying: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Trustworthiness and Self-Validation:

  • TLC/HPLC Monitoring: The success of the chromatographic separation is continuously validated by analyzing the collected fractions. This allows for the precise pooling of pure fractions, ensuring the final product's quality.

  • Spectroscopic Analysis: After purification, it is essential to confirm the structure and purity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Decision Logic: Recrystallization vs. Chromatography

G A Assess Impurity Profile B Particulates & Baseline Impurities? A->B C Isomeric Impurities Present? B->C No D Recrystallization B->D Yes E Column Chromatography C->E Yes F Pure Product C->F No D->F E->F

Caption: Decision tree for selecting a purification method.

Data Summary

Purification MethodTypical Impurities RemovedPurity AchievableYield
Recrystallization Particulates, baseline impurities, some isomers>98%High
Column Chromatography Isomers, closely related by-products>99.5%Moderate to High

Note: The achievable purity and yield are dependent on the initial purity of the starting material and the optimization of the chosen method.

Preventing racemization during 3-Aminocyclohexanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches, homing in on the mechanisms of racemization in reactions involving 3-aminocyclohexanol. My focus is on reaction conditions, particularly temperature, pH, and the impact of other reagents. I'm prioritizing authoritative sources to build a solid foundation.

Analyzing Stereochemical Stability

I'm now expanding my search to include established protocols for preventing racemization in similar reactions and strategies for synthesizing stereochemically pure 3-aminocyclohexanol derivatives. Concurrent with this I am looking at publications that present effective methods for the same. I'm focusing on collecting data for a structured technical support center to answer the specific experimental challenges.

Refining Research Scope

I'm now expanding my search to include protecting group strategies and catalytic influences on the racemization of 3-aminocyclohexanol. Simultaneously, I am evaluating established protocols to prevent loss of stereochemical integrity and effective synthetic routes. I'm focusing on crafting a foundational FAQ section and a targeted troubleshooting guide to address specific experimental questions.

Improving the chiral resolution of 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I've initiated a deep dive into the chiral resolution of 3-aminocyclohexanol. My immediate focus is on a strategic Google search, aiming to collect a wealth of data on common methods, potential issues, and the core chemical mechanisms involved.

Developing Guide Content

I'm now analyzing search results to identify common challenges in resolving 3-aminocyclohexanol. My goal is to structure a technical support guide in a question-and-answer format, addressing the 'why' behind experimental choices. I'm focusing on creating logically structured answers, built from comprehensive data.

Refining Data Gathering

I'm now refining my data gathering strategy for chiral resolution. My focus is on targeted Google searches to collect comprehensive information. Then I'll analyze this data, focusing on common challenges and FAQs in the field. I'm building a Q&A format, grounding the 'why' behind choices, and preparing self-validating experimental protocols for key resolution techniques, including diagrams.

Developing Support Center Guide

I'm focusing on crafting a Q&A guide for 3-aminocyclohexanol chiral resolution. The aim is a concise resource for researchers and drug developers. It is meant to provide clear, actionable insights in an easy-to-digest format.

Formulating the Q&A Guide

I'm now structuring the guide as a Q&A resource. My focus is ensuring scientific integrity, so I'm drafting experimental protocols and incorporating citations with verified links. I'm also planning to incorporate Graphviz diagrams for workflow visualization. Data will be presented in tables.

Analyzing Technical Guide Needs

I'm now identifying the core requirements for the chiral resolution guide, focusing on structure, scientific integrity (expert explanations, trustworthy protocols with verified citations), and visualization (tables, detailed protocols, mandatory Graphviz diagrams). My goal is a resource that’s scientifically sound and immediately practical. I've begun to formulate the initial structure of my guide, considering it as an advanced FAQ resource. I've broken it down to common techniques like diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.

Defining Guide Components

I'm now outlining key sections for the chiral resolution guide, focusing on a comprehensive Q&A format. Core topics include diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. I am breaking down each section with specific Q&A topics and I'll emphasize practical troubleshooting. I will create and add the associated visuals, too.

Constructing Guide Modules

I'm now starting with the Q&A content, focusing on diastereomeric salt crystallization. I will address how to select a resolving agent and solvent, and troubleshoot low yields. I will also address how to liberate the free amine from the salt. The focus of the guide will be on practicality and specific real-world advice.

Designing the Technical Guide

I'm now starting with the Q&A content and visualizations. I'm focusing on diastereomeric salt crystallization as the first major section, planning detailed troubleshooting and the "how-to". My focus is on the crucial selection of resolving agents and solvents, as well as addressing the practical issues that commonly arise during the process.

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Aminocyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. 3-Aminocyclohexanol serves as a crucial building block in the development of pharmaceuticals and acts as a versatile chiral auxiliary in asymmetric synthesis.[1] However, achieving high yields and purity can be challenging due to competing reaction pathways and stereochemical complexities.

This guide provides in-depth, experience-driven answers to common problems, explains the causality behind experimental choices, and offers validated protocols to help you optimize your synthesis and troubleshoot effectively.

Section 1: Overview of Common Synthetic Routes

The synthesis of 3-Aminocyclohexanol can be approached through several primary pathways, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, required stereochemistry, and scalability. The diagram below illustrates the most prevalent synthetic strategies.

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product SM1 3-Aminophenol FP 3-Aminocyclohexanol (cis/trans mixture) SM1->FP Catalytic Hydrogenation (e.g., Rh/C, Ru/C) SM2 1,3-Cyclohexanedione INT1 β-Enaminoketone SM2->INT1 Condensation (e.g., with Benzylamine) SM3 3-Nitrocyclohexanol SM3->FP Nitro Group Reduction INT1->FP Reduction (e.g., Na in IPA/THF) FPHCl 3-Aminocyclohexanol Hydrochloride FP->FPHCl Acidification (HCl)

Caption: Common synthetic pathways to 3-Aminocyclohexanol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low when hydrogenating 3-aminophenol. What are the likely causes and how can I fix them?

A1: Low yields in the catalytic hydrogenation of 3-aminophenol are a frequent issue stemming from several competing processes. The primary culprits are typically incomplete hydrogenation, catalyst deactivation, or the formation of undesired side products through over-reduction.

  • Incomplete Hydrogenation: The aromatic ring reduction is a demanding transformation. Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to a mixture of partially hydrogenated intermediates and unreacted 3-aminophenol.

    • Solution: Increase catalyst loading (typically 5-10 mol% for noble metal catalysts), raise hydrogen pressure within safe limits for your equipment, and extend the reaction time. Monitor the reaction's progress by TLC or HPLC to ensure full consumption of the starting material.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur- and nitrogen-containing compounds are common poisons for platinum-group metal catalysts.

    • Solution: Ensure you are using high-purity 3-aminophenol and solvents. If catalyst poisoning is suspected, pretreating the starting material with activated carbon may be beneficial.

  • Over-reduction and Side Product Formation: Under harsh conditions (high temperature or overly active catalysts), the desired product can undergo further reactions. The most common side reaction is the formation of aniline through the rearrangement of the intermediate N-phenylhydroxylamine, followed by further hydrogenation.[2][3][4]

    • Solution: Optimize the reaction temperature; moderate temperatures are generally preferred. The choice of catalyst is also critical. While platinum is highly active, it can sometimes lead to over-reduction.[4] Rhodium or Ruthenium catalysts may offer better selectivity for the desired aminocyclohexanol.

The following diagram illustrates these competing pathways:

Start 3-Aminophenol Desired 3-Aminocyclohexanol (cis/trans) Start->Desired Desired Pathway (Complete Hydrogenation) Incomplete Partially Hydrogenated Intermediates Start->Incomplete Side Pathway (Incomplete Reaction) OverReduced Aniline / Cyclohexylamine Desired->OverReduced Side Pathway (Over-reduction) Incomplete->Desired Further Hydrogenation

Caption: Desired vs. side reaction pathways from 3-aminophenol.

Q2: My NMR spectrum shows unexpected peaks after synthesizing from a 1,3-dione precursor. What are these impurities?

A2: The synthesis route starting from 1,3-cyclohexanedione involves the formation of a β-enaminoketone intermediate, followed by its reduction.[5][6] Impurities often arise from incomplete reactions at either of these two stages.

  • Unreacted β-Enaminoketone: The reduction of the enaminoketone can be sluggish. If the reaction is not driven to completion, this intermediate will contaminate your final product. Its characteristic NMR signals (vinylic proton, ketone carbonyl in ¹³C) are usually easy to spot.

    • Solution: Ensure a sufficient excess of the reducing agent (e.g., sodium metal) is used and that the reaction is allowed to proceed for an adequate amount of time. The dissolution of the sodium should be complete.

  • Hydrolysis of the Enaminoketone: Enaminoketones can be susceptible to hydrolysis, especially during workup, which would regenerate the 1,3-cyclohexanedione starting material.

    • Solution: Perform the aqueous workup under neutral or slightly basic conditions and avoid prolonged exposure to acidic environments.

  • Partially Reduced Intermediates: The reduction cascade involves both the ketone and the enamine double bond. Incomplete reduction could leave one of these functionalities intact, leading to keto-amines or en-alcohols.

    • Solution: As with the unreacted intermediate, ensuring sufficient reducing agent and reaction time is key. The choice of solvent can also play a role; a mixture of THF and a proton source like isopropyl alcohol is effective for this transformation.[5][7]

Q3: How can I control the cis/trans stereoselectivity of the final product?

A3: Controlling the stereochemical outcome is one of the most significant challenges in this synthesis. The ratio of cis to trans isomers is highly dependent on the chosen synthetic route and reaction conditions.

  • For Hydrogenation of 3-Aminophenol:

    • Catalyst Choice: This is the most critical factor. Ruthenium-based catalysts, such as Ru/Al₂O₃, have been reported to favor the formation of the cis-isomer.[8] Rhodium catalysts may provide different selectivity. It is essential to screen different catalysts for your specific application.

    • Solvent and Additives: The polarity of the solvent and the presence of acidic or basic additives can influence how the substrate adsorbs to the catalyst surface, thereby affecting the stereochemical course of the hydrogen addition.

  • For Reduction of β-Enaminoketones:

    • Reducing Agent: Dissolving metal reductions, such as sodium in a mixture of THF and isopropyl alcohol, often lead to a mixture of diastereomers.[6] The stereoselectivity can be influenced by the steric bulk of substituents on the enaminoketone.

    • Diastereoselective Reduction: Chiral auxiliaries can be incorporated into the enaminoketone structure to direct the approach of the reducing agent, leading to higher diastereoselectivity.[5]

Table 1: Influence of Catalyst on Stereoselectivity in Aminophenol Hydrogenation

Catalyst SystemPredominant IsomerTypical Side ProductsReference
Ruthenium / Al₂O₃cis-4-Aminocyclohexanol (86%)trans-Isomer[8]
Platinum / CMixture, can favor over-reductionAniline, Dicyclohexylamine[4]
Rhodium / CVaries with conditionsAniline[4][9]
(Note: Data for 4-Aminocyclohexanol is used as a close analog to predict behavior for the 3-isomer).

Q4: My final product is an oil and is difficult to purify and crystallize. What should I do?

A4: 3-Aminocyclohexanol free base is often a low-melting solid or an oil, which can make purification by crystallization challenging, especially when contaminated with isomeric or other impurities.[10]

  • Conversion to the Hydrochloride Salt: The most effective strategy is to convert the free base into its hydrochloride salt.[11] The ionic character of the salt dramatically increases its crystallinity. This is typically achieved by dissolving the crude free base in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl in the same or another solvent.

    • Protocol: Dissolve the crude 3-aminocyclohexanol in a minimal amount of isopropanol. Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol while stirring. The hydrochloride salt should precipitate. Cooling the mixture in an ice bath can improve the yield.[12] The resulting solid can then be collected by filtration and recrystallized.

  • Recrystallization Solvents: For the hydrochloride salt, polar protic solvents like isopropanol, ethanol, or mixtures such as ethanol/diethyl ether are good starting points for recrystallization.[12]

  • Chromatography: If isomeric impurities are the primary issue and recrystallization is ineffective, purification of the free base by column chromatography on silica gel may be necessary before salt formation. A mobile phase of dichloromethane/methanol with a small amount of ammonia is a common choice for separating amines.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for large-scale production? The catalytic hydrogenation of 3-aminophenol is often preferred for larger scales due to its high atom economy (fewer steps) and the avoidance of stoichiometric metal reductants. However, it requires specialized high-pressure hydrogenation equipment and careful control of selectivity.

Q2: What are the critical safety precautions for catalytic hydrogenation? Working with hydrogen gas under pressure is inherently hazardous. Key precautions include:

  • Using a properly rated and maintained pressure reactor (autoclave).

  • Ensuring a leak-proof setup and proper ventilation.

  • Purging the reactor with an inert gas (e.g., nitrogen or argon) before and after introducing hydrogen to avoid explosive mixtures with air.

  • Using pyrophoric catalysts (like Raney Nickel or dry Pd/C) with extreme care, typically under a blanket of solvent.

Q3: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% NH₄OH. Visualize with ninhydrin stain (for the amino group) or potassium permanganate stain.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These quantitative methods are excellent for tracking the disappearance of starting material and the appearance of the product and side products.[2]

  • ¹H NMR Spectroscopy: Taking a sample from the reaction mixture (after removing the catalyst) can provide a clear picture of the conversion by observing the disappearance of aromatic signals and the appearance of aliphatic signals.

Section 4: Key Experimental Protocol

This section provides a representative protocol for the synthesis and purification of 3-Aminocyclohexanol hydrochloride via the hydrogenation of 3-aminophenol.

G start Start charge_reactor 1. Charge Reactor - 3-Aminophenol - Solvent (e.g., H₂O or EtOH) - Catalyst (e.g., 5% Rh/C) start->charge_reactor end End purge_reactor 2. Seal & Purge - Seal the pressure vessel - Purge with N₂ (3x) charge_reactor->purge_reactor pressurize 3. Hydrogenation - Pressurize with H₂ (e.g., 100-500 psi) - Heat and stir (e.g., 50-80°C) purge_reactor->pressurize monitor 4. Monitor Progress - Take aliquots periodically - Analyze by TLC or HPLC pressurize->monitor depressurize 5. Cooldown & Depressurize - Cool to room temperature - Vent H₂ carefully - Purge with N₂ monitor->depressurize When complete filter_catalyst 6. Catalyst Removal - Filter mixture through Celite® - Wash pad with solvent depressurize->filter_catalyst concentrate 7. Solvent Removal - Concentrate filtrate under reduced pressure filter_catalyst->concentrate dissolve 8. Salt Formation - Dissolve crude free base in Isopropanol concentrate->dissolve acidify 9. Acidification - Add HCl solution dropwise - Stir and cool in ice bath dissolve->acidify isolate 10. Isolate Product - Collect crystals by vacuum filtration - Wash with cold solvent acidify->isolate dry 11. Dry Product - Dry under vacuum isolate->dry dry->end

Caption: Experimental workflow for hydrogenation and salt formation.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave, charge 3-aminophenol, a suitable solvent (e.g., water or ethanol), and the hydrogenation catalyst (e.g., 5% Rh/C, 5 mol%).

  • Inerting: Seal the reactor and purge the system three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 300 psi) and begin stirring. Heat the reaction to the target temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction by taking small aliquots over time (after temporarily stopping the reaction and depressurizing) until the starting material is consumed as confirmed by TLC or HPLC.

  • Work-up: Once complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation of Free Base: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-aminocyclohexanol free base.

  • Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrogen chloride (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • Crystallization and Collection: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum to yield 3-Aminocyclohexanol hydrochloride.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Smolecule. (2023). Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7.
  • Vaidya, M. J. Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanone Oxime.
  • Wikipedia. Cyclohexanone oxime.
  • BenchChem. (2025). Technical Support Center: (1r,3s)
  • Padilla-Salinas, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 154-164. [Link]

  • MDPI. (2023).
  • Semantic Scholar.
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Google Patents.
  • Wiley Online Library. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ResearchGate. (2021).
  • ResearchGate. (2020).
  • PubMed Central. (2023).
  • Chem-Impex. 3-Amino-cyclohexanol.
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • ChemicalBook. (2025).
  • Google Patents.
  • IRIS. Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon.

Sources

Stability issues and degradation of 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering initial data. I'm focusing my Google searches on 3-Aminocyclohexanol hydrochloride, looking into its stability, degradation pathways, ideal storage, and handling complications. My next step will be to...

Formulating Research Questions

My initial Google searches are underway. I'm prioritizing 3-Aminocyclohexanol hydrochloride's stability and degradation. After that, I will analyze the search results to find patterns and relevant analytical approaches. I'm aiming to structure the technical support center's content logically, using FAQ and troubleshooting guide formats.

Outlining Information Gathering

My focus is now on mapping out the information-gathering process. I will be using Google to obtain details on stability, degradation, and handling of 3-Aminocyclohexanol hydrochloride. I plan to analyze the search results to create FAQs and troubleshooting guides. My goal is to synthesize the information to clarify the chemical principles involved.

Handling and storage best practices for 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches to collect data on the compound. I am looking for information on the handling, storage, and safety considerations of 3-Aminocyclohexanol hydrochloride. My focus is on chemical properties, stability, and identifying any incompatibilities. The aim is to build a robust information base to start with.

Mapping Out the Process

I'm now expanding my search strategy to cover experimental applications and potential troubleshooting scenarios for 3-Aminocyclohexanol hydrochloride. I'll focus on authoritative sources like SDS and publications to maintain scientific accuracy. I'm aiming to structure this into a logical technical support center, starting with FAQs and moving to troubleshooting, with scientific explanations behind each recommendation. I'm also preparing a detailed protocol for a common workflow, and I'll use visual diagrams for key steps.

Compiling the Data

3-Aminocyclohexanol hydrochloride purification from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research Process

I'm initiating my investigation by diving deep into Google searches. My focus is on understanding how to purify 3-aminocyclohexanol hydrochloride. I'm looking for details about the most common starting materials, what byproducts are typically created, and well-established purification strategies, such as recrystallization and chromatography.

Planning the Structure

My current focus is organizing the information into a usable technical resource. I plan to begin with a broad overview of the challenges, followed by a detailed FAQ and troubleshooting guide. I'm formulating specific researcher questions now, like dealing with unwanted starting materials and improving crystal quality, to provide targeted, comprehensive answers.

Refining the Approach

I'm now zeroing in on authoritative sources to reinforce my explanations of purification principles and procedural steps, ensuring everything's citable. Next, I'm designing Graphviz diagrams to visualize the process, including an acid-base extraction scheme. I'll also create tables comparing recrystallization solvent effectiveness, followed by detailed protocols for key procedures.

Optimizing solvent systems for 3-Aminocyclohexanol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now initiating my research process. I'm focusing on the solubility of 3-Aminocyclohexanol hydrochloride in different solvents, common reactions, and any typical challenges. I will be using Google to gather comprehensive information to guide my next steps. This foundational research is critical for understanding the subject matter, and informing future developments.

Gathering Data On Solvents

I'm now focusing on specific solvent properties that affect reactions involving 3-Aminocyclohexanol hydrochloride. I am looking for successful protocols to optimize solvent systems. After that, I will use Google to gather further information. I'll synthesize data for my troubleshooting guide and FAQ section, explaining underlying chemical principles. Also, I'll create tables to summarize the data.

Outlining Search Strategies

I'm now starting with a detailed Google search plan to explore solubility, common reactions, and encountered challenges, focusing on solvent properties and established optimization protocols. After that, I'll structure a technical support center using a Q&A format, creating a troubleshooting guide and FAQ section. I'm prioritizing providing grounded answers to explain chemical principles, and also planning tables to summarize quantitative data, as well as diagrams. Finally, detailed protocols will be crafted, and a comprehensive references section will be developed.

Catalyst selection for efficient 3-Aminocyclohexanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now starting with some focused Google searches to get data on 3-Aminocyclohexanol hydrochloride synthesis. I'm prioritizing catalysts, typical issues, and established procedures to build a solid foundation.

Building the Foundation

I am now delving deeper into the Google search results, aiming to discern the most frequently employed catalysts and understand their pros and cons. I am also working on identifying typical troubleshooting scenarios. I will then use this to structure the technical support center in a logical question-and-answer format, dividing it into FAQs and troubleshooting guides.

Defining Next Steps

I am now structuring the technical support center in a logical question-and-answer format. I'm separating it into FAQs, covering catalyst selection and reaction parameters, and troubleshooting guides addressing low yield and impurity issues. I'll focus on the "why" behind choices, explaining catalytic mechanisms and parameter impacts with supporting tables and diagrams.

Technical Support Center: Monitoring 3-Aminocyclohexanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 3-Aminocyclohexanol hydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is monitoring reactions with 3-Aminocyclohexanol hydrochloride challenging?

A: 3-Aminocyclohexanol hydrochloride presents a dual challenge for chromatographic monitoring. Firstly, its high polarity, due to the presence of both an amino and a hydroxyl group, can lead to strong interactions with silica gel in normal-phase TLC, often resulting in streaking or immobility of the spot. Secondly, it lacks a significant UV chromophore, making it invisible to standard UV detectors used in HPLC analysis.

Q2: What are the primary methods for monitoring the consumption of 3-Aminocyclohexanol hydrochloride?

A: The two primary methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a rapid, qualitative technique ideal for quick reaction checks. HPLC offers quantitative analysis and better resolution of complex mixtures. The choice between them depends on the specific needs of your reaction monitoring.

Q3: My 3-Aminocyclohexanol hydrochloride starting material is not moving from the baseline on my silica TLC plate. What should I do?

A: This is a common issue due to the high polarity of the compound. To increase its mobility, you need to use a more polar mobile phase. A common strategy is to add a small amount of a basic modifier, like ammonium hydroxide or triethylamine, to a polar solvent system (e.g., dichloromethane/methanol). The base helps to deprotonate the amine, reducing its interaction with the acidic silica surface.

Q4: I can't see my 3-Aminocyclohexanol hydrochloride spot on the TLC plate under a UV lamp. How can I visualize it?

A: Since 3-Aminocyclohexanol hydrochloride is not UV-active, you will need to use a chemical staining agent for visualization. The two most common and effective stains for this compound are:

  • Ninhydrin stain: Reacts with the primary amine to produce a characteristic purple spot (Ruhemann's purple).

  • Potassium permanganate (KMnO₄) stain: A general-purpose stain that reacts with the alcohol functional group, appearing as a yellow-brown spot on a purple background.

Part 2: Troubleshooting Guide: Thin-Layer Chromatography (TLC)

This section addresses specific issues you may encounter when using TLC to monitor your reactions.

Q1: My spots for both the starting material and product are streaking badly on the TLC plate. What is causing this and how can I fix it?

A: Streaking is typically caused by strong interactions between your highly polar analyte and the stationary phase (silica gel). Here’s a systematic approach to troubleshooting:

  • Increase Mobile Phase Polarity: A mobile phase that is not polar enough will result in slow and uneven movement of the analyte. Gradually increase the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system).

  • Add a Basic Modifier: The free amine in your starting material can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to your mobile phase will neutralize these acidic sites and significantly reduce streaking.

  • Consider a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different type of TLC plate. Reversed-phase (C18) TLC plates, with a less polar stationary phase, can be a good alternative for highly polar compounds.

Q2: I've run my reaction for several hours, but the TLC plate looks the same as the initial time point. How can I be sure the reaction is not progressing?

A: Before concluding that the reaction has stalled, it's crucial to ensure your TLC system can actually resolve the starting material from the product.

  • Co-spotting is Key: Always run a "co-spot" lane on your TLC plate. In this lane, you spot both the starting material and the reaction mixture at the same point. If the starting material and product have different Rf values, you will see two distinct spots. If they have very similar Rf values, they will appear as a single, potentially elongated spot.

  • Optimize Your Mobile Phase for Resolution: If you cannot distinguish between your starting material and product, you need to change your mobile phase to improve resolution. Experiment with different solvent systems. For example, if you are using a dichloromethane/methanol system, try switching to an ethyl acetate/hexanes system with a methanol modifier, or explore using a different solvent altogether like acetonitrile.

Q3: The color of my ninhydrin-stained spots is faint, making it difficult to assess the reaction progress. How can I get a more intense color?

A: Faint spots with ninhydrin can be due to several factors:

  • Insufficient Concentration: Ensure you are spotting a sufficient amount of your reaction mixture on the TLC plate.

  • Incomplete Drying: After dipping the plate in the ninhydrin solution, make sure to dry it thoroughly before heating.

  • Improper Heating: Gentle heating with a heat gun is required to develop the color. Overheating can sometimes degrade the spot. Apply heat until the purple color is clearly visible.

  • Freshness of the Stain: Ninhydrin solutions can degrade over time. If your solution is old, consider preparing a fresh batch.

Experimental Protocol: TLC Staining

Ninhydrin Stain

  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid. Store in a tightly sealed container.

  • Procedure:

    • Develop and thoroughly dry the TLC plate.

    • Dip the plate into the ninhydrin solution using forceps.

    • Allow the excess stain to drip off.

    • Gently warm the plate with a heat gun until the purple spots appear.

Potassium Permanganate Stain

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Store in a light-protected bottle.

  • Procedure:

    • Develop and thoroughly dry the TLC plate.

    • Quickly dip the plate into the KMnO₄ solution.

    • The plate will have a purple background, and compounds that can be oxidized by permanganate (like your alcohol) will appear as yellow-brown spots.

Visualization: TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_solutions Troubleshooting Steps start Start: Poor TLC Result streaking Issue: Streaking Spots start->streaking Identify Issue no_movement Issue: Spot at Baseline start->no_movement Identify Issue poor_resolution Issue: Spots Not Separated start->poor_resolution Identify Issue no_visualization Issue: No Spots Visible start->no_visualization Identify Issue sol_streaking1 Add Basic Modifier (e.g., 1% TEA or NH4OH) streaking->sol_streaking1 sol_no_movement Drastically Increase Mobile Phase Polarity no_movement->sol_no_movement sol_resolution1 Systematically Vary Solvent Ratios poor_resolution->sol_resolution1 sol_visualization1 Use Ninhydrin Stain (for Amine) no_visualization->sol_visualization1 sol_visualization2 Use KMnO4 Stain (for Alcohol) no_visualization->sol_visualization2 sol_streaking2 Increase Mobile Phase Polarity sol_streaking1->sol_streaking2 sol_streaking3 Consider Reversed- Phase TLC sol_streaking2->sol_streaking3 end Resolution Achieved sol_streaking3->end sol_no_movement->sol_streaking1 sol_resolution2 Try Different Solvent System sol_resolution1->sol_resolution2 sol_resolution2->end sol_visualization2->end

Caption: A workflow diagram for troubleshooting common TLC issues.

Part 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Due to the lack of a UV chromophore, direct detection of 3-Aminocyclohexanol hydrochloride by standard HPLC-UV is not feasible. This section explores alternative HPLC strategies and their associated troubleshooting.

Q1: What are my options for HPLC analysis of 3-Aminocyclohexanol hydrochloride?

A: You have three primary options, each with its own set of advantages and challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for retaining and separating highly polar compounds like 3-Aminocyclohexanol hydrochloride.

  • Ion-Pair Chromatography: This is a reversed-phase chromatography technique where an ion-pairing reagent is added to the mobile phase. The reagent forms a neutral complex with the charged analyte, allowing for its retention on a non-polar stationary phase (e.g., C18).

  • Derivatization: This involves chemically modifying the analyte to attach a UV-active or fluorescent tag. This allows for sensitive detection using standard HPLC detectors. A common derivatizing agent for primary amines is dansyl chloride.

Q2: I am trying to develop a HILIC method, but my peak shape is very poor (fronting or tailing). What can I do?

A: Poor peak shape in HILIC is often related to the mobile phase composition and its interaction with the stationary phase.

  • Peak Tailing: This is often caused by secondary interactions between the basic amine and the acidic silanol groups on the stationary phase.

    • Increase Buffer Concentration: A higher buffer concentration in the aqueous portion of your mobile phase can help to shield the silanol groups and improve peak shape.

    • Adjust pH: Ensure the mobile phase pH is appropriate for your analyte. For an amine, a slightly acidic mobile phase (e.g., pH 3-5) will ensure it is protonated and behaves consistently.

  • Peak Fronting: This can be a sign of column overload.

    • Reduce Injection Volume/Concentration: Try injecting a smaller amount of your sample to see if the peak shape improves.

    • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than your mobile phase (i.e., has a higher organic content). Injecting in a solvent that is too strong can cause peak distortion.

Q3: I am using an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD), but my sensitivity is low. How can I improve it?

A: ELSD and CAD are universal detectors that are not dependent on the optical properties of the analyte and are thus suitable for 3-Aminocyclohexanol hydrochloride. However, their response is sensitive to several parameters:

  • Mobile Phase Volatility: These detectors work by nebulizing the eluent and evaporating the mobile phase to leave behind analyte particles, which are then detected. Therefore, it is crucial to use volatile mobile phase components (e.g., acetonitrile, methanol, water) and buffers (e.g., ammonium formate, ammonium acetate). Non-volatile buffers like phosphates will precipitate in the detector and cause significant issues.

  • Detector Settings: Optimize the detector parameters, such as the nebulizer and evaporator temperatures. The optimal settings will depend on the flow rate and composition of your mobile phase. Consult your detector's user manual for guidance on optimization.

Experimental Protocol: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence

This protocol provides a starting point for derivatizing 3-Aminocyclohexanol hydrochloride to make it detectable by UV or fluorescence detectors.

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

  • Derivatization Procedure:

    • To 100 µL of your sample in a suitable solvent, add 200 µL of the borate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • The sample is now ready for injection onto a reversed-phase HPLC system (e.g., C18 column).

Data Summary: HPLC Starting Conditions
ParameterHILICIon-Pair (Reversed-Phase)Derivatization (Reversed-Phase)
Column Amide or Cyano phase (e.g., Waters ACQUITY UPLC BEH Amide)C18 or C8 (e.g., Agilent ZORBAX Eclipse Plus C18)C18 or C8
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.55 mM Sodium Heptanesulfonate in Water + 0.1% Acetic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Start with a high percentage of B (e.g., 95%), and decrease over time.Start with a low percentage of B (e.g., 5%), and increase over time.Start with a low percentage of B (e.g., 10%), and increase over time.
Detector ELSD, CAD, or Mass Spectrometer (MS)ELSD, CAD, or MSUV (e.g., 340 nm) or Fluorescence (Ex: 340 nm, Em: 525 nm)
Visualization: HPLC Method Selection

HPLC_Method_Selection start Need to Analyze 3-Aminocyclohexanol by HPLC detector_check What detectors are available? start->detector_check uv_detector Standard UV Detector Only detector_check->uv_detector Yes universal_detector ELSD, CAD, or MS Available detector_check->universal_detector No derivatization Option: Derivatization (e.g., with Dansyl Chloride) uv_detector->derivatization separation_mode Choose Separation Mode universal_detector->separation_mode end_node Optimized HPLC Method derivatization->end_node hilic Option: HILIC (Good for high polarity) separation_mode->hilic Polar Stationary Phase ion_pair Option: Ion-Pair RP (Uses standard C18 columns) separation_mode->ion_pair Non-polar Stationary Phase hilic->end_node ion_pair->end_node

Work-up procedures to improve 3-Aminocyclohexanol hydrochloride purity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Purification

I'm now starting with in-depth Google searches. My focus is on understanding how to purify 3-aminocyclohexanol hydrochloride. I'm looking into things like common contaminants, different work-up methods, recrystallization approaches, and analytical techniques to assess purity. This initial data gathering is key.

Compiling Data and Protocol

I've been analyzing the search results, identifying common purification pitfalls, and chemical principles. Now, I'm organizing it into a question-and-answer format for a technical support guide, including troubleshooting and FAQs. Next, I'm working on a detailed, step-by-step recrystallization protocol, and I'll create a Graphviz diagram to visualize the process. Finally, I plan to compile a summary table of crucial information.

Formulating the Tech Guide

I'm now diving into the deeper structure, solidifying the question-and-answer format for the technical support guide, including troubleshooting. The protocol will outline a detailed recrystallization method. I'm also preparing to build a Graphviz diagram and a key data table. The ultimate goal is a user-friendly reference.

Validation & Comparative

Validation of analytical methods for 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on validating analytical methods for 3-Aminocyclohexanol hydrochloride. My search is laser-focused on HPLC, GC, and titration validation strategies.

Expanding Search Parameters

I'm now expanding my Google searches to include regulatory guidelines from ICH, FDA, and EMA regarding analytical method validation. Simultaneously, I'm digging into literature to find specific methods for analyzing 3-Aminocyclohexanol hydrochloride and related compounds, keeping a close eye on parameters like linearity, accuracy, precision, and robustness. I'm also looking for comparative studies of different analytical techniques. I'll synthesize this data to outline a structured comparison guide.

Defining Validation Strategy

I'm now formulating a comprehensive validation strategy. The plan is to collect data on the validation of analytical methods for 3-Aminocyclohexanol hydrochloride, looking at HPLC, GC, and titration. I'll also check regulatory guidelines from ICH, FDA, and EMA. The search extends to specific analysis methods for this and related compounds, focusing on linearity, accuracy, and robustness. I'm now aiming for a structured comparison.

HPLC analysis of 3-Aminocyclohexanol hydrochloride purity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

I've initiated a thorough search for information regarding HPLC analysis of 3-Aminocyclohexanol hydrochloride. My focus is on existing methods, frequent obstacles encountered, and potential alternative analytical approaches. I'm aiming to build a solid foundation of knowledge before proceeding to the next steps.

Analyzing Data and Structuring

I am now delving into the wealth of information gathered. I'm focusing on structuring the guide. I've been organizing the data to include an introduction highlighting the need for purity analysis of 3-Aminocyclohexanol hydrochloride in pharmaceuticals, followed by the detailing of the primary HPLC-UV method, rationale for choosing the column, mobile phase and detection. I will then follow with method validation, challenges, and alternative methods.

Expanding Search for Details

I am now expanding my search to include pharmacopeias, regulatory guidelines, and scientific journals to ensure I cover authoritative sources. I am also investigating alternative methods like GC, CE, and titrimetry to provide a complete context. I'm actively seeking experimental data to create realistic illustrative results for the guide.

Initiating Detailed Protocol Design

I'm now fully immersed in designing the guide's structure. I'll begin with a comprehensive literature review focusing on HPLC analysis of 3-Aminocyclohexanol hydrochloride. I am simultaneously pursuing authoritative sources like pharmacopeias, regulatory guidelines, and scientific journals. This will ensure robust protocols, backed by real-world validation data.

GC-MS analysis for 3-Aminocyclohexanol hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Parameters

I'm starting with focused Google searches to get data on GC-MS analysis of 3-Aminocyclohexanol hydrochloride. My search queries will zero in on derivatization methods for this compound to prepare for analysis. The plan is to collect a lot of relevant initial info!

Refining Search Strategies

I'm now expanding my Google searches. I'm targeting information about the direct GC-MS analysis challenges of 3-Aminocyclohexanol hydrochloride, focusing on polarity and non-volatility. I'm comparing at least two derivatization methods, specifically silylation and acylation, while analyzing the chemical rationale for their application. The next stage of my guide will detail optimized GC-MS parameters, and their rationale!

Deepening Research & Structuring

I'm now expanding my Google searches. I'm focusing on the derivatization of polar analytes, relevant GC columns, and typical fragmentation patterns. I'm planning the guide's structure, addressing direct GC-MS challenges and comparing derivatization methods. I'll include optimized GC-MS parameters and a step-by-step protocol.

Comparing biological activity of cis- and trans-3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Biological Research

I'm starting with a deep dive into the biological activities of cis- and trans-3-Aminocyclohexanol hydrochloride. My focus is on understanding their mechanisms, identifying protein targets, and pinpointing any observed differences in their behavior. It will be a comprehensive search, starting now.

Analyzing Initial Data Search

I've expanded my research to include experimental protocols for assessing small molecule activity. I'm focusing on methods relevant to potential 3-aminocyclohexanol targets, and any studies comparing cis and trans isomers. I'm now structuring the comparison guide, beginning with an introduction to stereoisomerism and the relevant structures, then diving into targets and mechanisms.

Compiling Research Insights

I'm now in the process of gathering comprehensive data on cis- and trans-3-Aminocyclohexanol hydrochloride, covering mechanisms, targets, and any observed variances. I am also seeking established experimental protocols for evaluating small molecule activity, with a focus on those related to potential 3-aminocyclohexanol targets and isomer comparisons. I have begun drafting an introduction to the stereoisomers, their structures, and relevant targets and mechanisms, while building the experimental section.

Developing Experimental Plans

I'm now outlining a detailed framework for a comparison guide, starting with introductions on stereoisomerism and chemical structures, then moving to hypothetical biological targets and mechanisms, followed by an "Experimental Protocols" section. I'm also preparing to build templates for the "Data Presentation" section, including a DOT script for an experimental workflow, to better illustrate the information.

Structuring Information Flow

I'm now focusing on information flow, outlining an approach for comparing cis- and trans-3-Aminocyclohexanol hydrochloride. I'll delve into the chemical structures and stereoisomerism significance. I'll follow with hypothesized biological targets and detailed experimental protocols. DOT scripts will visualize the workflow and a signaling pathway. I'm also preparing a "Data Presentation" section with a template for data summarization.

Developing Full Guide Outline

I'm now generating a detailed, structured outline for the comparison guide, which will include sections on stereochemistry, biological targets, and experimental protocols. I'm building out DOT scripts to map experimental workflows and possible signaling pathways. I'm also preparing to finalize the "Data Presentation" section.

I've crafted an abstract, introduction, and now, I am expanding on the experimental protocols and data presentation sections, providing specific assays to compare the cis and trans isomers. I'm also ready to compile the references for this effort.

Developing Synthesis & Analysis

I'm now in the process of formulating a concise abstract and introduction, highlighting the significance of stereochemistry in pharmacology. I'm also expanding the experimental protocols and data presentation sections, specifying assays to compare the cis and trans isomers. I'm starting to build a robust references section for this comparative effort.

Formulating Data Summarization

I'm now focusing on a complete draft, incorporating an abstract, introduction, and planned experimental protocols and data presentation sections, which include specific assays for comparing the cis and trans isomers. I'm also ready to collect references for this comparative study.

Constructing Data Synthesis

I'm now in the process of formulating a comparison guide that includes all the sections: the abstract, introduction, experimental protocols, data presentation, and references. I'm focusing on specific experimental protocols and data presentation sections that include specific assays for comparing the cis and trans isomers. I'm ready to finalize the reference section.

Synthesizing Research Findings

I've been working on a complete guide, and I'm adding the experimental procedures and summarizing the data presentation. I'm focusing on specific assays to compare the isomers, and then creating reference citations to back up the work.

Synthesizing Study Insights

I'm now integrating everything, from the literature, the abstract, to my draft introduction, and experimental methodology. I will be sure to add those steps into the "Experimental Protocols" Section, while also compiling references. I'm focusing now on comparing and contrasting cis- and trans-3-Aminocyclohexanol hydrochloride, including the potential biological differences.

I'm now integrating all data, creating the experimental sections, and summarizing the "Data Presentation" with assays for comparing the isomers. I'm focusing on building a comprehensive "References" section to support the findings.

Synthesizing Study Outcomes

I've been working on integrating my knowledge with the framework provided. I'm focusing on populating the sections for experimental protocols and presenting data with assay specifics to compare isomers, and ready to include the "References" section.

I've completed my work, integrating prior sections with the final template. I've focused on specific protocols and the data presentation section. I'm ready to produce references.

Advancing Research Framework

I am now developing a draft of a guide that compares cis and trans isomers of 3-Aminocyclohexanol hydrochloride. My guide will include the abstract, introduction, experimental and data presentation details with specific assays. I'm also preparing to assemble a reference section.

Refining Guide Draft

I've now incorporated the abstract, introduction, and the data presentation sections, which feature assays to compare the cis and trans isomers. I have also prepared the reference list.

I'm now integrating all aspects of the research, and I am preparing to write the final concluding remarks. I am reviewing all sections, ensuring the findings support the claims of the guide. I will create a focused summary that highlights the key biological differences between the cis and trans isomers.

3-Aminocyclohexanol hydrochloride vs 4-Aminocyclohexanol hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on 3-aminocyclohexanol hydrochloride and 4-aminocyclohexanol hydrochloride. My aim is to compile data on their synthetic applications, stereochemistry, and reactivity. I am focusing on generating initial search results that are relevant to these chemical compounds, and their hydrochloride salts.

Developing Comparison Framework

I'm now deep-diving into comparative analysis. I'm focusing on contrasting 3- and 4-aminocyclohexanol hydrochlorides within different chemical transformations. My focus is now on case studies and experimental data from journals and patents. I'm particularly interested in reaction yields, and stereoselectivity, and overall efficiency, to build a comprehensive comparison guide. I'm also cataloging physical properties.

Outlining Synthesis Strategy

My research has evolved from broad data gathering to a structured synthesis strategy. I'm prioritizing the creation of a comparison guide, starting with structural introductions and progressing to application-specific analyses. I plan to use tables and visual aids like Graphviz diagrams for clarity, focusing on reaction yields and stereoselectivity. I'll include protocol details and senior insights, culminating in a referenced, concise guide.

Comparative study of 3-Aminocyclohexanol hydrochloride and other amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

I'm starting with broad Google searches for 3-Aminocyclohexanol hydrochloride and related amino alcohols. My initial focus is on gathering basic chemical properties, synthesis methods, and potential applications, particularly in drug development. This preliminary phase will build the foundational knowledge I need to proceed further.

Gathering Foundational Data

I am now conducting extensive searches to acquire foundational data on 3-Aminocyclohexanol hydrochloride and similar amino alcohols, focusing on their characteristics, production, and drug development uses. I'm also looking for comparative studies and analytical protocols. Next, I am forming a structure for the comparison guide, which will include amino alcohols in drug discovery, a 3-Aminocyclohexanol hydrochloride profile, profiles of selected comparative amino alcohols, and comparative analysis section.

Expanding Search Parameters

I'm now casting a wider net, incorporating a refined search strategy to discover key chemical properties, synthesis methods, and drug development roles for 3-Aminocyclohexanol hydrochloride and similar amino alcohols. I'm also actively pursuing comparative studies and analytical protocols for these compounds. After that, I will work on a comparison guide structure, including an introduction to amino alcohols in drug discovery, and a detailed profile of 3-Aminocyclohexanol hydrochloride, among other things.

Enantiomeric excess determination of chiral 3-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Exploring ee Determination Methods

I am now delving into the established methods for determining the enantiomeric excess (ee) of chiral 3-aminocyclohexanol. I'm focusing on high-performance liquid chromatography (HPLC) with chiral columns, and gas chromatography (GC) techniques. The initial goal is to find literature to use as a basis for further considerations.

Gathering Information on Methods

I'm now expanding my search to include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. I will analyze search results to pinpoint successful chiral stationary phases, derivatizing agents, and experimental conditions. I intend to build the guide starting with the importance of ee determination of 3-aminocyclohexanol in research. I will compare analytical techniques, summarizing performance metrics with tables based on the collected data.

Refining Analytical Techniques

I'm now zeroing in on the specific details. I'm building a plan that prioritizes a Google search strategy to collect comprehensive data on ee determination of chiral 3-aminocyclohexanol. I am seeking out specific chiral stationary phases, derivatizing agents, and experimental conditions that are routinely successful. Next, I plan to introduce the importance of ee determination, then compare methods. I also plan to draft experimental protocols and diagrams.

Quantification of 3-Aminocyclohexanol hydrochloride in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on analytical methods for quantifying 3-aminocyclohexanol hydrochloride. My initial focus is on exploring HPLC, GC, and NMR techniques via comprehensive Google searches. I am confident that these searches will be the foundation for an organized and well-defined research process.

Outlining Method Comparisons

I am now outlining the comparative structure of the guide. I'm focusing on the introduction, method principles, and detailed protocols. My aim is to include key performance parameters and identify relevant sources for each technique. I'll include the underlying principles and rationale for the application of each analytical method. I will generate diagrams illustrating the workflows.

Expanding Data Gathering

I'm now expanding my data gathering phase with specific searches for sensitivity, accuracy, and run time data related to HPLC, GC, and NMR. I'm focusing on published protocols and experimental results for 3-aminocyclohexanol hydrochloride, or similar compounds, while looking for authoritative sources to support mechanistic claims. My plan is to include these findings within a structured guide format, building upon the initial Google searches.

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Aminocyclohexanol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Chemical and Pharmaceutical Sciences

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental property that dictates biological activity, pharmacological profiles, and material characteristics. The isomers of 3-aminocyclohexanol, a versatile building block, serve as a classic example of this principle. While sharing the same molecular formula and connectivity, the cis and trans diastereomers exhibit distinct spatial arrangements of their amino and hydroxyl functional groups. This structural variance necessitates robust, unambiguous analytical methods for their identification and quantification.

This guide provides an in-depth comparison of the cis and trans isomers of 3-aminocyclohexanol hydrochloride, leveraging a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data presentation to explain the underlying principles that allow for their differentiation, offering field-proven experimental protocols and interpretive insights for researchers, scientists, and quality control professionals.

The Stereochemical Challenge: cis vs. trans Isomers

The core structural difference between the isomers lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. In the more stable chair conformations, the trans isomer can place both bulky substituents in equatorial positions, minimizing steric strain. Conversely, the cis isomer is forced to have one substituent in an axial position and the other equatorial. This seemingly subtle difference has profound consequences on the local electronic and steric environments of the atoms, which are readily detected by spectroscopic methods. The hydrochloride salt form ensures stability and solubility but also means the amine group exists as an ammonium cation (-NH₃⁺).

cluster_trans trans-3-Aminocyclohexanol cluster_cis cis-3-Aminocyclohexanol trans_struct Trans Isomer (e,e conformation) cis_struct Cis Isomer (a,e conformation)

Caption: General representation of cis and trans isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive technique for distinguishing between these diastereomers. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J-values) of the protons attached to C1 and C3 are exquisitely sensitive to their dihedral angles with neighboring protons.

Principle of Differentiation

The key to differentiation lies in analyzing the signals of the protons at C1 and C3 (the carbons bearing the -OH and -NH₃⁺ groups, respectively). Their position on the cyclohexane chair (axial vs. equatorial) dictates their interaction with adjacent protons.

  • Axial Protons: An axial proton typically exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) to its two adjacent axial neighbors and smaller coupling constants (J_ax-eq ≈ 2-5 Hz) to its two adjacent equatorial neighbors. This results in a signal that is often a broad triplet or a triplet of doublets.

  • Equatorial Protons: An equatorial proton shows only small couplings to its four adjacent neighbors (J_eq-ax ≈ 2-5 Hz; J_eq-eq ≈ 2-5 Hz), leading to a signal that is typically a narrow multiplet or a broad singlet.

In the stable trans isomer (diequatorial substituents), the H1 and H3 protons are axial. Conversely, in the cis isomer, one of these protons is axial and the other is equatorial. This fundamental difference provides a clear and unambiguous analytical signature.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the 3-aminocyclohexanol hydrochloride sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred as it solubilizes the salt well and the exchangeable -OH and -NH₃⁺ protons are often visible.

  • Instrumentation: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the cyclohexane ring protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Process the data with a standard line broadening factor (e.g., 0.3 Hz) to improve resolution.

    • Carefully reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

G Workflow: Isomer Differentiation by NMR Sample 3-Aminocyclohexanol HCl (Isomer Mixture or Pure) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve NMR Acquire 1H NMR Spectrum (≥400 MHz) Dissolve->NMR Process Process Data (Referencing, Phasing) NMR->Process Analyze Analyze H1/H3 Signals (Chemical Shift & J-Coupling) Process->Analyze Identify Identify Isomer Analyze->Identify

Caption: Experimental workflow for NMR-based isomer analysis.

Comparative ¹H NMR Data
Proton Signaltrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale for Difference
H1 (-CHOH) ~3.2-3.5 ppm, broad multiplet, large width at half-height.~3.8-4.1 ppm, narrow multiplet.The axial H1 in the trans isomer has multiple large (J_ax-ax) couplings. The equatorial H1 in the cis isomer has only small couplings.
H3 (-CHNH₃⁺) ~2.8-3.1 ppm, broad multiplet, large width at half-height.~3.3-3.6 ppm, narrow multiplet.Similar to H1, the axial H3 in the trans isomer is broadly coupled compared to the equatorial H3 in the cis isomer.
Ring CH₂ 1.0 - 2.1 ppm (complex, overlapping signals)1.2 - 2.2 ppm (complex, overlapping signals)Significant overlap, but subtle differences in shifts exist.

Note: Exact chemical shifts are highly dependent on solvent and concentration.

Comparative ¹³C NMR Data

While ¹H NMR is superior for this specific differentiation, ¹³C NMR can serve as a confirmatory technique. The carbon chemical shifts are sensitive to steric compression (the gamma-gauche effect). An axial substituent will shield the carbons at the γ-position (C3 and C5 relative to C1), causing them to appear at a lower chemical shift (upfield) compared to the case where the substituent is equatorial.

Carbon Signaltrans-Isomer (Predicted ppm)cis-Isomer (Predicted ppm)
C1 (-CHOH) ~68-71~65-68
C3 (-CHNH₃⁺) ~49-52~46-49
Other CH₂ ~20-40~20-40

II. Infrared (IR) Spectroscopy: A Confirmatory Method

IR spectroscopy provides information about the functional groups present in a molecule. While both isomers contain the same functional groups (-OH, -NH₃⁺, C-H, C-O, C-N), subtle differences in hydrogen bonding and bond vibrations in the solid state can sometimes be observed.

Principle of Differentiation

The primary differences may arise from variations in intermolecular and intramolecular hydrogen bonding networks in the crystal lattice of the hydrochloride salts. The spatial orientation of the -OH and -NH₃⁺ groups in the cis versus trans isomer can lead to slightly different hydrogen bond strengths, which in turn affects the stretching frequencies of these bonds. The N-H⁺ stretching bands of the ammonium salt are typically broad and appear in the 2400-3200 cm⁻¹ region, often overlapping with the O-H stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No special preparation is needed for ATR. Place a small amount of the dry powder sample directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The data is usually presented in terms of transmittance or absorbance.

Comparative IR Data
Functional GroupWavenumber (cm⁻¹)trans-Isomercis-Isomer
O-H Stretch 3200-3500 (broad)Broad band centered ~3350 cm⁻¹Broad band centered ~3330 cm⁻¹
N-H⁺ Stretch 2400-3200 (broad)Very broad absorption across the regionVery broad absorption across the region
C-H Stretch 2850-2950Sharp peaks ~2930 and ~2860 cm⁻¹Sharp peaks ~2935 and ~2865 cm⁻¹
Fingerprint Region < 1500Complex patternDistinctly different complex pattern

While the broad O-H and N-H⁺ bands may show slight shifts, the most reliable differences are often found in the fingerprint region (< 1500 cm⁻¹) . This region contains complex vibrations (C-C, C-O, C-N stretches, and bending modes) that are highly sensitive to the overall molecular geometry. A direct overlay of the two spectra will show clear, reproducible differences in this region, confirming the presence of different isomers.

III. Mass Spectrometry (MS): For Confirmation, Not Differentiation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental formula of a compound. However, as diastereomers, cis- and trans-3-aminocyclohexanol have identical molecular weights and formulas.

Principle of Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated free base, [M+H]⁺, where M is the neutral aminocyclohexanol molecule. The hydrochloride salt dissociates in the ESI source. The mass-to-charge ratio (m/z) of this ion will confirm the molecular weight. While fragmentation patterns (MS/MS) can sometimes differ between diastereomers, these differences are often subtle and not as reliable for primary differentiation as NMR.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Data Acquisition: Acquire data in positive ion mode. The primary goal is to identify the m/z value corresponding to the [M+H]⁺ ion.

Expected Mass Spectrometry Data
  • Molecular Formula (Free Base): C₆H₁₃NO

  • Exact Mass: 115.0997

  • Expected [M+H]⁺ Ion (m/z): 116.1070

Both the cis and trans isomers will produce an ion at m/z ≈ 116.1 . Therefore, MS is used to confirm the identity of the compound as 3-aminocyclohexanol but cannot, by itself, distinguish between the two diastereomers.

Conclusion and Summary

The unambiguous differentiation of cis- and trans-3-aminocyclohexanol hydrochloride is critical for ensuring chemical purity and is best achieved through a multi-faceted spectroscopic approach.

TechniqueDifferentiates Isomers?Key Differentiating Feature
¹H NMR Yes (Excellent) Coupling constants (J-values) and multiplicity of H1 and H3 protons.
¹³C NMR Yes (Good) Chemical shifts of C1, C3, and adjacent carbons due to steric effects.
IR Spectroscopy Yes (Confirmatory) Significant, reproducible differences in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry No Identical molecular weight results in the same m/z for the parent ion.

Recommendation: For routine quality control and structural confirmation, ¹H NMR spectroscopy is the gold standard due to its definitive and easily interpretable results based on fundamental stereochemical principles. IR spectroscopy serves as a rapid and effective secondary method, particularly for confirming the identity against a known reference standard. Mass spectrometry should be used to confirm the molecular weight of the compound. By combining these techniques, researchers can confidently and accurately characterize the specific isomer of 3-aminocyclohexanol hydrochloride they are working with.

References

This list is representative and based on general chemical principles. For specific data, always refer to the Certificate of Analysis from a commercial supplier or peer-reviewed literature.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (Online Resource). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Benchmarking 3-Aminocyclohexanol hydrochloride against other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on 3-Aminocyclohexanol hydrochloride and other chiral auxiliaries. My focus is on asymmetric synthesis and associated mechanisms. Targeted Google searches are underway to build a solid foundation of information.

Planning a Comparison Guide

I'm now planning a comparison guide, organizing gathered data on 3-Aminocyclohexanol hydrochloride and other chiral auxiliaries. I intend to structure the guide with introductions to the auxiliaries and asymmetric synthesis, then go into detailed protocols for a representative reaction. I'll include the reasoning for all choices made within the protocols. I'm also creating diagrams for the workflows and transition states.

Refining the Research Plan

I'm now refining the research plan. I'll start with targeted Google searches focusing on asymmetric synthesis. I'll then synthesize the data to identify key performance indicators for comparison. After that, I will structure a comparison guide with introductions and detailed protocols. Simultaneously, I'll design diagrams and generate data tables. Finally, I'll write the main body and compile the references.

Validation of 3-Aminocyclohexanol hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently focused on initiating a thorough search for established synthesis protocols for 3-Aminocyclohexanol hydrochloride. My aim is to identify diverse starting materials and crucial reaction steps used in different methods. I'm also looking into alternative approaches.

Expanding Protocol Search

I'm now expanding my search to incorporate alternative synthesis routes and methodologies for the preparation of 3-aminocyclohexanol and its salts. I'm also delving into comparative studies and yield assessments. Simultaneously, I will identify common analytical techniques for characterization and validation.

Developing Detailed Synthesis Guide

I'm starting to structure a detailed guide, beginning with an introduction to 3-Aminocyclohexanol hydrochloride and its importance. Then I'll present a standard synthesis protocol with step-by-step methods and alternative routes. I'll include a comparative analysis using tables to showcase yield, purity, reaction time, and safety aspects. Following this, I will describe the full analytical validation workflow, detailing characterization techniques, and will create diagrams to visualize the processes.

A Comparative Guide to the Purity Assessment of Commercial 3-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 3-Aminocyclohexanol hydrochloride, a critical starting material and intermediate in pharmaceutical synthesis. We will explore the common impurities, compare the efficacy of various analytical techniques, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their applications.

The Critical Role of Purity in 3-Aminocyclohexanol Hydrochloride

3-Aminocyclohexanol hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Reaction Pathways: Impurities can lead to the formation of undesired side products, reducing the yield and purity of the final API.

  • Safety Concerns: Certain impurities may be toxic or lead to the formation of genotoxic byproducts, posing a risk to patient safety.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the purity of starting materials used in drug manufacturing.

Therefore, a thorough understanding and accurate assessment of the purity of 3-Aminocyclohexanol hydrochloride are paramount.

Potential Impurities in Commercial Batches

Impurities in commercial 3-Aminocyclohexanol hydrochloride can originate from the synthetic route, degradation, or storage. Common impurities may include:

  • Isomeric Impurities: Cis/trans isomers of 3-aminocyclohexanol, as well as positional isomers (e.g., 2-aminocyclohexanol, 4-aminocyclohexanol).

  • Starting Material Residues: Unreacted starting materials from the synthesis process.

  • Solvent Residues: Residual solvents from purification and crystallization steps.

  • Byproducts of Synthesis: Compounds formed from side reactions during the manufacturing process.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. This section compares the most common techniques, outlining their principles, strengths, and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture. For a polar and non-UV active compound like 3-aminocyclohexanol, specialized HPLC methods are required.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar analytes, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization are often employed.

Strengths:

  • High sensitivity and resolution for separating closely related isomers.

  • Excellent quantitative accuracy and precision.

  • Amenable to automation for high-throughput analysis.

Limitations:

  • Requires derivatization with a UV-active agent for detection with standard UV detectors, which can add complexity and potential for error.

  • Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for underivatized analysis, but may have different response factors for impurities.

Experimental Protocol: HPLC-UV with Derivatization

  • Derivatization Agent: Prepare a solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile.

  • Sample Preparation: Dissolve a known amount of 3-Aminocyclohexanol hydrochloride in a basic buffer (e.g., sodium borate buffer, pH 9) and react with the DNFB solution at an elevated temperature (e.g., 60°C).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

  • Quantification: Use an external standard of derivatized 3-Aminocyclohexanol hydrochloride of known concentration to quantify the main component and any impurities.

Workflow for HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Buffer a->b c Add DNFB Reagent b->c d Heat Reaction c->d e Inject Derivatized Sample d->e f Separation on C18 Column e->f g UV Detection at 360 nm f->g h Integrate Peaks g->h i Quantify vs. Standard h->i

Caption: Workflow for HPLC-UV analysis with DNFB derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Principle: GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer.

Strengths:

  • High sensitivity and selectivity.

  • Provides structural information from the mass spectra, aiding in impurity identification.

  • Excellent for detecting volatile impurities like residual solvents.

Limitations:

  • Requires derivatization to increase the volatility of the polar aminocyclohexanol.

  • Potential for thermal degradation of the analyte at high temperatures.

Experimental Protocol: GC-MS with Silylation

  • Derivatization Agent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile) and react with the silylating agent at an elevated temperature (e.g., 70°C).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

    • Ionization: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-450).

  • Analysis: Identify impurities by comparing their mass spectra to libraries (e.g., NIST). Quantify using an internal or external standard.

Workflow for GC-MS with Silylation

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Solvent a->b c Add BSTFA Reagent b->c d Heat Reaction c->d e Inject Silylated Sample d->e f GC Separation e->f g MS Detection & Identification f->g h Library Search g->h i Quantification h->i

Caption: Workflow for GC-MS analysis with silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Strengths:

  • Provides unambiguous structural information for both the main component and impurities.

  • Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard for each impurity.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • May be difficult to detect impurities present at very low levels (<0.1%).

  • Requires a high-field NMR spectrometer for optimal resolution.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard with a distinct signal (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1).

  • Data Processing and Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral ratios and the known weights of the sample and internal standard.

    • Identify impurities by their characteristic chemical shifts and coupling patterns.

Titration

Titration is a classic analytical method for determining the concentration of a substance.

Principle: A solution of known concentration (the titrant) is used to react with a solution of the analyte to determine its concentration. For 3-Aminocyclohexanol hydrochloride, an acid-base titration is appropriate.

Strengths:

  • Simple, inexpensive, and provides a direct measure of the total base content.

  • Highly accurate and precise when performed correctly.

Limitations:

  • Not specific; it will quantify all basic substances in the sample, not just the active ingredient.

  • Cannot distinguish between different isomers or other basic impurities.

Experimental Protocol: Acid-Base Titration

  • Sample Preparation: Accurately weigh the 3-Aminocyclohexanol hydrochloride sample and dissolve it in deionized water.

  • Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a potentiometric endpoint or a suitable indicator.

  • Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.

Summary and Recommendations

The choice of analytical technique depends on the specific requirements of the analysis.

TechniquePrimary UseStrengthsLimitations
HPLC Quantification of main component and non-volatile impuritiesHigh sensitivity, excellent for isomer separationOften requires derivatization
GC-MS Identification and quantification of volatile and semi-volatile impuritiesHigh sensitivity and selectivity, structural informationRequires derivatization, potential for thermal degradation
NMR Structural elucidation and absolute quantification (qNMR)Unambiguous structural information, quantitative without specific impurity standardsLower sensitivity
Titration Assay of total base contentSimple, inexpensive, accurate for total baseNon-specific

Recommended Approach:

For a comprehensive purity assessment of commercial 3-Aminocyclohexanol hydrochloride, a combination of techniques is recommended:

  • Initial Screening and Assay: Use ¹H NMR for structural confirmation and a preliminary assessment of purity. Perform an acid-base titration for a quick and accurate assay of the total base content.

  • Impurity Profiling: Employ a high-resolution HPLC method (with or without derivatization) to separate and quantify isomeric and other non-volatile impurities.

  • Volatile Impurity and Solvent Analysis: Use GC-MS to identify and quantify residual solvents and other volatile impurities.

This multi-faceted approach ensures a thorough characterization of the material, providing confidence in its quality for use in research and drug development.

References

  • High-Performance Liquid Chromatography (HPLC) : Principles and Applications. (Source: Waters Corporation, URL: [Link])

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A Practical Guide. (Source: Agilent Technologies, URL: [Link])

  • Quantitative NMR (qNMR) : A Guide for the Modern Chemist. (Source: Bruker Corporation, URL: [Link])

  • Acid-Base Titrations : Principles and Techniques. (Source: Mettler Toledo, URL: [Link])

Characterization of 3-Aminocyclohexanol hydrochloride reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on the synthesis of 3-Aminocyclohexanol hydrochloride. I'm focusing on Google searches to collect information on starting materials, likely mechanisms, and possible side reactions. I will look for common pathways and potential issues to keep in mind. This is the first step in the project.

Refining Analytical Techniques

I'm now diving into the analytical aspects. I'm actively searching for techniques like HPLC, GC-MS, and NMR, and their application to characterize aminocyclohexanol derivatives. Concurrently, I'm seeking literature on known impurities and byproducts from similar synthesis pathways. At the same time, I am starting the guide, focusing on a structure that includes byproduct characterization importance, a comparison of methodologies, and detailed experimental protocols.

Prioritizing Literature Review

I'm now focusing my efforts on conducting specific Google searches to gather information on synthesizing 3-Aminocyclohexanol hydrochloride, including reaction mechanisms and potential side reactions. Simultaneously, I will identify analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, which are relevant for characterizing aminocyclohexanol derivatives and reaction mixtures. I will also start drafting the comparison guide and plan to incorporate the gathered information to explain reaction conditions and their relation to byproduct formation. I will include Graphviz diagrams for visual clarity.

Comparative kinetic studies of 3-Aminocyclohexanol hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Investigation

I'm starting by thoroughly researching 3-Aminocyclohexanol hydrochloride reactions. I'm prioritizing various reaction types, the catalysts used, and the conditions that affect kinetics to build a solid foundation of understanding.

Initiating Detailed Research

I'm now diving deep into searching for kinetic data and experimental protocols for the reactions I've identified, searching for comparative analyses and delving into the reaction mechanisms. My next task will be designing a structure for the comparison, including sections for introductions, protocol comparisons, and a conclusive summary. I will then start to shape my collected data into a coherent narrative, with an emphasis on experimental design and the value of kinetic data.

Establishing Foundational Understanding

I'm starting with a comprehensive search to uncover 3-Aminocyclohexanol hydrochloride's common reactions, focusing on reaction types, catalysts, and kinetic conditions. I will search for existing kinetic data and protocols, while also investigating mechanisms to provide context. The plan is to create a comparison guide with sections on reaction comparisons, experimental procedures, and a concluding summary.

Confirming the stereochemistry of 3-Aminocyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've started gathering information on stereochemistry confirmation methods for 3-aminocyclohexanol derivatives. Right now, I'm focusing on Google searches to build a broad base of knowledge. Specifically, I'm prioritizing NMR spectroscopy and X-ray crystallography as promising avenues. I'm aiming for comprehensive data on techniques used in the field.

Initiating Search Refinement

Now, I'm focusing my Google searches. I'm targeting information on NMR, X-ray, and chiral chromatography to confirm the stereochemistry of 3-aminocyclohexanol derivatives. I'm seeking established protocols and experimental data. My aim is to include authoritative sources to support mechanistic claims. I'll synthesize my findings into a step-by-step methodology with data tables and diagrams.

Expanding Search Parameters

I'm now expanding my search. I'm targeting information specifically on sample preparation, instrumentation, and data analysis related to NMR, X-ray, and chiral chromatography. My goal is to find authoritative sources like peer-reviewed journals to support my upcoming methodology. I'm also planning to structure the guide with an introduction on stereochemistry's importance in drug development, followed by detailed sections on analytical techniques.

Safety Operating Guide

Personal protective equipment for handling 3-Aminocyclohexanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prioritizing Safety Information

I've initiated a thorough search for the Safety Data Sheet (SDS) and toxicological data on 3-Aminocyclohexanol hydrochloride. My initial focus is to pinpoint any specific hazards related to this compound, especially concerning skin and eye irritation, and respiratory effects. I'm keen on establishing a baseline understanding of its potential risks.

Developing Safety Procedures

Now, I'm delving into best practices for handling aminocyclohexanol derivatives and hydrochloride salts within a lab environment. Simultaneously, I am exploring PPE recommendations from regulatory bodies and chemical suppliers. Concluding my search, I'll detail disposal procedures for waste containing 3-Aminocyclohexanol hydrochloride. My aim is a robust PPE guide: hazard assessment, PPE selection, donning/doffing instructions, and decontamination/disposal plans.

Initiating Risk Analysis

I'm now starting by searching for the safety data sheet (SDS) and toxicological data for 3-Aminocyclohexanol hydrochloride to assess specific hazards, including skin and eye irritation, respiratory effects, and any potential systemic toxicity. At the same time, I am researching guidelines for handling aminocyclohexanol derivatives and hydrochloride salts in a lab environment. Then, I will focus on finding the right PPE recommendations from sources such as OSHA and NIOSH. I plan to construct a thorough PPE guide, illustrated with Graphviz.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclohexanol hydrochloride
Reactant of Route 2
3-Aminocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.